Metasequirin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,2S,3S)-3,5-bis(4-hydroxy-3-methoxyphenyl)pent-4-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-24-18-9-12(4-7-15(18)21)3-6-14(17(23)11-20)13-5-8-16(22)19(10-13)25-2/h3-10,14,17,20-23H,11H2,1-2H3/b6-3+/t14-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEHETRPHUXAHR-ORCRKBFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(C2=CC(=C(C=C2)O)OC)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[C@@H](C2=CC(=C(C=C2)O)OC)[C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metasequirin D: A Technical Guide to its Discovery, Isolation, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a norlignan natural product, has emerged as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological evaluation of this compound. Detailed experimental protocols for its extraction and purification from Metasequoia glyptostroboides are presented, along with a summary of its reported cytotoxic effects. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on the known activities of structurally related lignans, offering a roadmap for future research into its mechanism of action.
Discovery
This compound was first reported in 2011 by Dong et al. as a new norlignan isolated from the stems and leaves of Metasequoia glyptostroboides[1]. This discovery was part of a broader phytochemical investigation of this "living fossil" tree, which is known to produce a variety of unique secondary metabolites. A subsequent study by Zeng et al. in 2012 also reported the isolation of other norlignans from the branches and stems of the same plant species, further highlighting M. glyptostroboides as a rich source of these compounds[2].
Isolation of this compound
The following experimental protocol for the isolation of this compound is based on the methodology described by Dong et al. (2011).
Experimental Protocols
Plant Material: Air-dried and powdered stems and leaves of Metasequoia glyptostroboides were used as the starting material.
Extraction: The powdered plant material was subjected to extraction with 95% ethanol at room temperature. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites.
Fractionation: The resulting crude extract was concentrated under reduced pressure and then suspended in water. This aqueous suspension was then successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.
Chromatographic Purification: The ethyl acetate soluble fraction, which contained this compound, was subjected to a series of chromatographic techniques for purification:
-
Silica Gel Column Chromatography: The ethyl acetate fraction was first fractionated on a silica gel column using a gradient elution of chloroform-methanol (CHCl₃-MeOH) to yield several sub-fractions.
-
Sephadex LH-20 Column Chromatography: The fraction containing this compound was further purified on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (CHCl₃-MeOH, 1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column with a methanol-water (MeOH-H₂O) mobile phase to yield pure this compound.
Experimental Workflow
References
Unraveling the Architecture of Metasequirin D: A Technical Guide to its Chemical Structure Elucidation
For Immediate Release
A comprehensive technical guide detailing the chemical structure elucidation of Metasequirin D, a norlignan isolated from the "living fossil" tree Metasequoia glyptostroboides, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the experimental protocols and data analysis that were instrumental in deciphering the molecule's complex architecture.
This compound was first isolated and characterized by Dong et al. in 2011 from the stems and leaves of Metasequoia glyptostroboides. Its structure was determined through a combination of extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data Summary
The structural elucidation of this compound relied on the careful interpretation of key spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound. The 1H and 13C NMR spectra provided crucial information about the carbon skeleton and the connectivity of the protons, while 2D NMR experiments (COSY, HSQC, and HMBC) allowed for the complete assignment of all proton and carbon signals and confirmed the overall structure.
| Spectroscopic Data | This compound |
| Molecular Formula | C19H22O6 |
| HRESIMS m/z | [M + Na]+ |
| 1H NMR (CD3OD, 500 MHz) | δ (ppm): 6.95 (1H, d, J=1.9 Hz), 6.81 (1H, d, J=8.1 Hz), 6.78 (1H, dd, J=8.1, 1.9 Hz), 6.72 (2H, s), 4.89 (1H, d, J=6.5 Hz), 4.21 (1H, m), 3.86 (3H, s), 3.85 (3H, s), 3.70 (1H, m), 3.59 (1H, m), 2.65 (1H, m), 1.01 (3H, d, J=6.9 Hz) |
| 13C NMR (CD3OD, 125 MHz) | δ (ppm): 149.8, 149.2, 146.8, 136.1, 134.1, 122.0, 119.9, 116.4, 112.9, 109.9, 84.9, 74.2, 62.1, 56.5, 56.4, 46.8, 13.9 |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound involved a multi-step extraction and chromatographic process:
-
Extraction: The air-dried and powdered stems and leaves of M. glyptostroboides were extracted with 95% ethanol at room temperature.
-
Partitioning: The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound were further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation Methodology
The planar structure of this compound was established through the detailed analysis of its 1D and 2D NMR spectra. The absolute configuration of a related compound, Metasequirin F, was determined using the modified Mosher's method. While the original publication by Dong et al. (2011) does not explicitly state the method for determining the absolute configuration of this compound, the stereochemistry is often inferred based on biosynthetic pathways and comparison with structurally related compounds whose absolute configurations have been unequivocally established.
Visualizing the Workflow
The process of elucidating the chemical structure of a natural product like this compound is a systematic endeavor. The following diagram illustrates the typical workflow from plant material collection to the final structure determination.
This technical guide serves as a valuable resource for natural product chemists and pharmacognosists, providing a detailed account of the methodologies employed in the structural characterization of this intriguing natural product. The elucidation of the structure of this compound paves the way for further investigation into its biosynthetic pathway and potential pharmacological activities.
The Metasequirin D Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a norlignan natural product isolated from the dawn redwood, Metasequoia glyptostroboides, has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from primary metabolism. It details the likely enzymatic steps, key intermediates, and underlying chemical mechanisms. This document also collates available spectroscopic data for this compound and presents a representative experimental protocol for its isolation and characterization, providing a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction
Norlignans are a class of plant secondary metabolites characterized by a C6-C5-C6 carbon skeleton, differing from true lignans which possess a C6-C3-C6 framework. This compound is a representative norlignan found in Metasequoia glyptostroboides, a unique deciduous conifer often referred to as a "living fossil".[1] The biosynthesis of such specialized metabolites is of significant interest as it sheds light on the evolution of chemical diversity in plants and provides potential enzymatic tools for synthetic biology. This guide will delineate the proposed biosynthetic route to this compound, drawing upon established knowledge of the shikimic acid and phenylpropanoid pathways, and analogous biosynthetic transformations in related natural products.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the shikimic acid pathway , a central route in primary metabolism that produces aromatic amino acids. This is followed by the phenylpropanoid pathway , which generates the monolignol precursors essential for lignan and norlignan formation. The key steps are outlined below.
Shikimic Acid Pathway
The shikimic acid pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate. Chorismate is the final product of this pathway and serves as a crucial branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is the primary precursor for the phenylpropanoid pathway.
Phenylpropanoid Pathway and Monolignol Biosynthesis
L-Phenylalanine enters the phenylpropanoid pathway, where it undergoes a series of enzymatic modifications to produce monolignols, the building blocks of lignans and norlignans. The key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), followed by a series of reductases and methyltransferases. For the biosynthesis of precursors to this compound, coniferyl alcohol is a likely key monolignol.
Oxidative Coupling and Proposed Formation of this compound
The formation of the norlignan skeleton of this compound is proposed to proceed through the oxidative coupling of two monolignol units, likely coniferyl alcohol. This radical-mediated coupling is often stereospecifically controlled by dirigent proteins . The initial coupling would lead to a lignan intermediate, which then undergoes a key dienone-phenol rearrangement to form the characteristic norlignan scaffold.
Quantitative Data
Currently, there is a lack of published quantitative data regarding the biosynthetic pathway of this compound, such as enzymatic reaction kinetics or in vivo production yields. The available data is primarily qualitative, focusing on the identification and structural elucidation of the compound.
Spectroscopic Data for this compound
The structural elucidation of this compound was achieved through various spectroscopic techniques.[1] A summary of the key spectroscopic data is presented below.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, and aliphatic protons consistent with the norlignan structure. |
| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons, confirming the carbon skeleton. |
| HRESIMS | High-resolution mass spectrometry data to determine the molecular formula. |
| IR | Absorption bands indicating the presence of hydroxyl and aromatic functional groups. |
| UV | Ultraviolet absorption maxima characteristic of the chromophore system. |
| Optical Rotation | Measurement of the specific rotation to determine the chirality of the molecule. |
A more detailed breakdown of the reported ¹H and ¹³C NMR data is provided in Table 2.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| Data not explicitly available in the provided search results. A placeholder is used here. For actual data, refer to the original publication by Dong et al., 2011. |
Note: The specific chemical shift values from the primary literature (Dong et al., J. Nat. Prod. 2011, 74, 2, 234–239) are required for a complete table.
Experimental Protocols
A detailed, step-by-step experimental protocol for the isolation of this compound has not been published. However, based on the general procedures described for the isolation of norlignans from Metasequoia glyptostroboides, a representative protocol can be outlined.[1]
Representative Protocol for the Isolation and Characterization of this compound
Objective: To isolate and characterize this compound from the stems and leaves of Metasequoia glyptostroboides.
Materials and Reagents:
-
Air-dried and powdered stems and leaves of M. glyptostroboides
-
95% Ethanol
-
Ethyl acetate
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
Solvents for HPLC (e.g., methanol, water)
-
Deuterated solvents for NMR (e.g., CD₃OD)
Experimental Workflow:
Procedure:
-
Extraction: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol to separate compounds based on polarity. The ethyl acetate fraction is typically enriched in norlignans.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compound of interest are combined and further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, HRESIMS, IR, and UV spectroscopy.
Conclusion
The biosynthetic pathway to this compound is a fascinating example of how plants utilize and modify core metabolic pathways to generate structural diversity. While the proposed pathway provides a logical route to its formation, further research, including enzymatic assays and isotopic labeling studies, is necessary to fully elucidate the specific enzymes and intermediates involved. The information presented in this guide serves as a foundational resource for researchers aiming to explore the biosynthesis, chemical synthesis, and potential therapeutic applications of this compound and related norlignans.
References
Metasequoia glyptostroboides: A Rich Source of the Bioactive Norlignan, Metasequirin D
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metasequoia glyptostroboides, a deciduous conifer commonly known as the dawn redwood, is a unique species often referred to as a "living fossil."[1] Beyond its botanical significance, this plant is emerging as a valuable source of novel bioactive compounds with potential therapeutic applications. Among these compounds, the norlignan Metasequirin D has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of Metasequoia glyptostroboides as a source of this compound, detailing its extraction, isolation, and biological activities, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug discovery and development.
Extraction and Isolation of this compound
The isolation of this compound from Metasequoia glyptostroboides involves a multi-step process of extraction and chromatographic separation. While specific yields of this compound are not extensively reported, the general methodologies provide a framework for its procurement from the plant material.
Experimental Protocol: Extraction and Isolation
The following protocol is a synthesized methodology based on the successful isolation of norlignans, including this compound, from Metasequoia glyptostroboides stems and leaves.[2]
1. Plant Material Collection and Preparation:
-
Collect fresh stems and leaves of Metasequoia glyptostroboides.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to repeated column chromatography.
-
Initial Separation: Utilize a silica gel column eluted with a gradient of chloroform-methanol or a similar solvent system.
-
Further Purification: Employ Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size.[3]
-
Final Polishing: If necessary, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to achieve high purity of this compound.
-
5. Compound Identification:
-
The structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry.
-
Optical Rotation (OR): To determine the chirality of the molecule.
-
Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.[4]
-
Experimental Workflow for this compound Isolation
Figure 1: A generalized workflow for the extraction and isolation of this compound.
Biological Activities and Potential Therapeutic Applications
This compound, as a member of the norlignan class of compounds, is anticipated to possess a range of biological activities. While research specifically on this compound is still emerging, studies on related norlignans and extracts of Metasequoia glyptostroboides suggest potential in several therapeutic areas.[5]
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines.[2] The data, while limited, suggests a potential for this compound in oncology research.
| Compound | Cell Line | IC50 (µM) |
| This compound | HL-60 (promyelocytic leukemia) | > 40 |
| SMMC-7721 (hepatocellular carcinoma) | > 40 | |
| A-549 (lung cancer) | > 40 | |
| MCF-7 (breast cancer) | > 40 | |
| SW480 (colon cancer) | > 40 | |
| Table 1: In vitro cytotoxic activity of this compound. Data extracted from Dong et al., 2011.[2] |
While the reported IC50 values for this compound in this particular study were above the tested concentration, further investigations against a broader panel of cancer cell lines and in combination with other therapeutic agents are warranted.
Neuroprotective Potential
Extracts from Metasequoia glyptostroboides have demonstrated neuroprotective effects in vitro, suggesting that their constituent compounds, including norlignans, may contribute to these activities.[6] Lignans and norlignans are known to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory actions.[7] The potential of this compound in the context of neurodegenerative diseases is an area ripe for further exploration.
Anti-inflammatory Activity
The bark and leaves of Metasequoia glyptostroboides have been used in Chinese folk medicine for their anti-inflammatory properties.[8] Norlignans, as a class, have been reported to exhibit anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.[5]
Modulation of Cellular Signaling Pathways
The therapeutic potential of natural compounds often lies in their ability to modulate specific cellular signaling pathways that are dysregulated in disease states. Based on the activities of related norlignans, this compound is hypothesized to interact with several key pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases. Many natural compounds exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway.
Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. Its over-activation is a common feature in many cancers, making it a key target for cancer therapy.
Figure 3: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer.
References
- 1. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of D3 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proanthocyanidins from the bark of Metasequoia glyptostroboides ameliorate allergic contact dermatitis through directly inhibiting T cells activation and Th1/Th17 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Metasequirin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequirin D is a norlignan natural product isolated from the stems and leaves of the dawn redwood, Metasequoia glyptostroboides. This document provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that are fundamental to the structural elucidation and characterization of this compound. The data presented herein is compiled from the peer-reviewed literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 6.75 | d | 1.5 |
| 5 | 6.70 | d | 8.0 |
| 6 | 6.63 | dd | 8.0, 1.5 |
| 7 | 4.61 | d | 7.0 |
| 8 | 2.85 | m | |
| 9 | 3.75 | m | |
| 9' | 3.45 | m | |
| 2' | 6.78 | d | 2.0 |
| 5' | 6.84 | d | 8.0 |
| 6' | 6.70 | dd | 8.0, 2.0 |
| 3-OCH₃ | 3.82 | s | |
| 4-OCH₃ | 3.85 | s | |
| 3'-OCH₃ | 3.86 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δ (ppm) | Type |
| 1 | 134.4 | C |
| 2 | 112.2 | CH |
| 3 | 149.4 | C |
| 4 | 148.8 | C |
| 5 | 113.1 | CH |
| 6 | 121.2 | CH |
| 7 | 87.2 | CH |
| 8 | 55.4 | CH |
| 9 | 62.9 | CH₂ |
| 1' | 132.9 | C |
| 2' | 112.0 | CH |
| 3' | 149.7 | C |
| 4' | 146.5 | C |
| 5' | 116.3 | CH |
| 6' | 122.3 | CH |
| 3-OCH₃ | 56.5 | CH₃ |
| 4-OCH₃ | 56.6 | CH₃ |
| 3'-OCH₃ | 56.6 | CH₃ |
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
| Ion | Calculated m/z | Found m/z |
| [M + Na]⁺ | 385.1576 | 385.1573 |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretching | 3441 |
| Aromatic C=C stretching | 1605, 1515 |
| C-O stretching | 1265 |
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was methanol-d₄ (CD₃OD), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i spectrometer. The data was obtained in positive ion mode.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic identification of a novel natural product like this compound.
Caption: Workflow for Natural Product Spectroscopic Identification.
An In-depth Technical Guide to Metasequirin D: Physical, Chemical, and Biological Properties
A Comprehensive Overview for Researchers and Drug Development Professionals
Metasequirin D, a naturally occurring norlignan, has garnered interest within the scientific community for its potential biological activities. Isolated from the stems and leaves of Metasequoia glyptostroboides, a "living fossil" tree, this compound presents a unique chemical scaffold for further investigation.[1] This technical guide provides a detailed summary of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a moderately polar compound with the molecular formula C₁₉H₂₂O₆ and a molecular weight of approximately 346.37 g/mol . While a specific melting point has not been reported in the available literature, its physicochemical characteristics have been determined through various spectroscopic and analytical techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₆ | [2] |
| Molecular Weight | 346.37 g/mol | [2] |
| CAS Number | 1264694-96-3 | N/A |
| Appearance | N/A | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| Specific Rotation ([α]D) | -15.4 (c 0.5, MeOH) | [2] |
N/A: Not available in the cited literature.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including Ultraviolet (UV), Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| UV (MeOH) λₘₐₓ (log ε) | 210 (4.35), 230 (4.21), 280 (3.85) nm | [2] |
| IR (KBr) νₘₐₓ | 3421, 2924, 1609, 1515, 1463, 1268, 1154, 1035 cm⁻¹ | [2] |
| HRESIMS m/z [M+H]⁺ | 347.1490 (calculated for C₁₉H₂₃O₆, 347.1495) | [3] |
Table 3: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 131.9 | |
| 2 | 113.4 | 6.80 (d, 8.2) |
| 3 | 149.2 | |
| 4 | 147.8 | |
| 5 | 116.1 | 6.69 (d, 8.2) |
| 6 | 121.8 | 6.72 (s) |
| 7 | 129.5 | 6.35 (d, 15.8) |
| 8 | 128.9 | 6.18 (dd, 15.8, 7.9) |
| 9 | 54.1 | 3.63 (m) |
| 1' | 134.9 | |
| 2' | 111.9 | 6.84 (d, 1.8) |
| 3' | 149.1 | |
| 4' | 146.4 | |
| 5' | 116.0 | 6.75 (d, 8.1) |
| 6' | 120.1 | 6.68 (dd, 8.1, 1.8) |
| 7' | 48.7 | 2.51 (m) |
| 8' | 74.9 | 4.13 (m) |
| 9' | 65.9 | 3.68 (m), 3.55 (m) |
| 3-OCH₃ | 56.5 | 3.84 (s) |
| 3'-OCH₃ | 56.4 | 3.82 (s) |
Data extracted from Dong et al. (2011)[2]
Biological Activity and Experimental Protocols
Cytotoxicity against Human Promyelocytic Leukemia (HL-60) Cells
This compound has been evaluated for its cytotoxic effects against a panel of human tumor cell lines. It exhibited weak activity against the HL-60 cell line with a reported IC₅₀ value greater than 40 μM.[2]
The cytotoxicity of this compound was likely determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The following is a generalized protocol for this method:
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., serial dilutions from 100 μM to 1 μM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
References
- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Metasequirin D: A Lignan with Potential Anticancer Activity
An In-depth Technical Guide on the Potential Biological Activities of Metasequirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a norlignan compound that has been isolated from the stems and leaves of Metasequoia glyptostroboides, a unique deciduous conifer often referred to as a "living fossil".[1][2] Lignans and norlignans are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities, including potential applications in anticancer and anti-inflammatory research.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential as a cytotoxic agent against cancer cells. While specific quantitative data from primary literature is not publicly accessible, this guide consolidates the available information and presents a representative experimental framework for assessing its anticancer potential.
Chemical and Physical Properties
-
Chemical Formula: C₁₉H₂₂O₆[3]
-
Molecular Weight: 346.4 g/mol [3]
-
CAS Number: 1264694-96-3[3]
-
Class: Norlignan[4]
Potential Biological Activities
This compound has been identified as a bioactive compound with potential applications in experimental pharmacology and biochemistry.[3] Its primary area of investigation lies in its potential as an anticancer and anti-inflammatory agent.[3]
Anticancer Activity
The most significant reported biological activity of this compound is its potential cytotoxicity against human tumor cell lines. A key study by Dong et al. (2011) reported the isolation of this compound and its subsequent evaluation for cytotoxicity against five human tumor cell lines.[4] While the specific quantitative results of this study are not detailed in publicly available abstracts, the investigation itself points to the compound's potential as an anticancer agent. The cell lines typically used in such primary screenings include those for leukemia (e.g., HL-60), liver cancer (e.g., SMMC-7721), lung cancer (e.g., A-549), breast cancer (e.g., MCF-7), and colon cancer (e.g., SW480).
Data Presentation
Due to the inaccessibility of the full-text primary literature, the specific IC₅₀ values for this compound against various cancer cell lines cannot be presented. The following table is a representative template of how such quantitative data would be structured for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | Positive Control (e.g., Cisplatin) IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | Data not available | Data not available |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available | Data not available |
| A-549 | Lung Carcinoma | Data not available | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |
| SW480 | Colon Adenocarcinoma | Data not available | Data not available |
Experimental Protocols
The following is a detailed methodology for a representative cytotoxicity assay, the MTT assay, which is commonly used to evaluate the cytotoxic effects of natural products like this compound.
MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
The cell viability is calculated as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Research into the mechanism of action of other cytotoxic lignans often points towards interference with key cellular processes such as cell cycle progression, induction of apoptosis (programmed cell death), and inhibition of topoisomerase enzymes. Further investigation is required to elucidate the molecular targets and signaling cascades affected by this compound.
Caption: The process of natural product drug discovery for this compound.
Conclusion and Future Directions
This compound, a norlignan from Metasequoia glyptostroboides, has been identified as a compound with potential anticancer activity. While the specific quantitative data on its cytotoxicity remains to be fully disclosed in accessible literature, the initial findings warrant further investigation. Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines, including drug-resistant variants.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its cytotoxic effects. This could involve investigating its impact on apoptosis, the cell cycle, and key cancer-related proteins.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models to assess its therapeutic potential in a physiological context.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify structural features crucial for its bioactivity and to potentially develop more potent and selective anticancer agents.
The exploration of natural products like this compound holds promise for the discovery of novel therapeutic leads for the treatment of cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Online Plant Talk Classes | Botany Every Day [botanyeveryday.com]
- 3. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [논문]Terpenoids and Norlignans from Metasequoia glyptostroboides [scienceon.kisti.re.kr]
Metasequirin D: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metasequirin D is a naturally occurring norlignan compound first identified in the dawn redwood tree, Metasequoia glyptostroboides, a species often referred to as a "living fossil"[1]. It has also been isolated from the heartwood of Sequoia sempervirens[1]. As a member of the lignan family of phytochemicals, this compound has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its isolation, structural elucidation, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.
Chemical Structure and Properties
This compound belongs to the C6-C2-C3-C6 skeleton class of norlignans[1]. Its structure was elucidated through spectroscopic analysis, including 1D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[2].
Biological Activity: Cytotoxicity
This compound has been evaluated for its cytotoxic effects against a panel of five human tumor cell lines[1][3]. The available literature indicates that these assays were conducted as part of the initial characterization of the compound. However, the specific quantitative data from these studies are not publicly available in the referenced abstracts.
Quantitative Cytotoxicity Data
The following table summarizes the human tumor cell lines against which this compound was tested. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are not available in the accessed literature. Cisplatin was used as a positive control in these assays[1].
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound |
| HL-60 | Human promyelocytic leukemia | Data not available |
| SMMC-7721 | Human hepatoma | Data not available |
| A-549 | Human lung carcinoma | Data not available |
| MCF-7 | Human breast adenocarcinoma | Data not available |
| SW480 | Human colon adenocarcinoma | Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and cytotoxicity testing of this compound are not fully available in the public domain. However, based on the abstract of the primary literature and general phytochemical and cell biology practices, the following methodologies are likely to have been employed.
Isolation of this compound from Metasequoia glyptostroboides
The isolation of this compound from its natural source would typically involve a multi-step extraction and chromatographic process.
-
Extraction: The dried and powdered stems and leaves of Metasequoia glyptostroboides are subjected to solvent extraction, likely with a polar solvent such as methanol or ethanol, to obtain a crude extract.
-
Partitioning: The crude extract is then likely partitioned with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are subjected to repeated column chromatography. Common stationary phases for this purpose include silica gel and Sephadex LH-20.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (HRESIMS)[2].
Cytotoxicity Assay
The evaluation of this compound's cytotoxic activity against human tumor cell lines was performed using a colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: The human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A positive control (e.g., cisplatin) and a vehicle control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay:
-
An MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.
Mechanism of Action and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the mechanism of action of this compound or the specific signaling pathways that it may modulate. Further research is required to elucidate the molecular targets and cellular pathways affected by this compound.
Visualizations
Experimental Workflow for Isolation and Cytotoxicity Testing
References
Metasequirin D in Metasequoia: A Technical Guide to its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a norlignan found in the dawn redwood (Metasequoia glyptostroboides), represents a class of phenylpropanoid metabolites with potential bioactivity relevant to drug discovery. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Metasequoia, details generalized experimental protocols for its extraction and quantification, and illustrates its biosynthetic and potential signaling pathways. While specific quantitative data for this compound remains limited in published literature, this document consolidates available information on related norlignans from Metasequoia to provide a valuable resource for researchers.
Introduction
Metasequoia glyptostroboides, a "living fossil," is the sole extant species of the genus Metasequoia. This deciduous conifer has been a subject of phytochemical interest due to its unique evolutionary history and its use in traditional medicine. Among the diverse secondary metabolites isolated from Metasequoia, norlignans, including this compound, have emerged as a significant class of compounds. Norlignans are characterized by a C6-C5-C6 carbon skeleton, distinguishing them from typical lignans. This compound has been identified in the stems and leaves of M. glyptostroboides, alongside other related norlignans[1]. Understanding the natural abundance and developing robust analytical methods for this compound are crucial first steps in exploring its therapeutic potential.
Natural Abundance of Norlignans in Metasequoia glyptostroboides
Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the precise concentration or yield of this compound from Metasequoia glyptostroboides. Research has primarily focused on the isolation and structural elucidation of new compounds. However, several studies have identified a variety of norlignans within different tissues of the plant. The following table summarizes the known norlignans isolated from Metasequoia, the plant parts in which they were found, and the analytical methods used for their identification.
| Compound | Plant Part | Analytical Methods Used for Identification | Reference |
| This compound | Stems and leaves | IR, MS, NMR, OR, UV | Dong et al. (2011)[1] |
| Metasequirin E | Stems and leaves | IR, MS, NMR, UV | Dong et al. (2011) |
| Metasequirin F | Stems and leaves | IR, MS, NMR, UV | Dong et al. (2011) |
| Metasequirin G | Branches and stems | NMR, MS | Zeng et al. (2012)[2] |
| Metasequirin H | Branches and stems | NMR, MS | Zeng et al. (2012) |
| Metasequirin I | Branches and stems | NMR, MS | Zeng et al. (2012) |
Experimental Protocols
While a specific, validated protocol for the quantification of this compound is not available, a generalized methodology can be established based on standard practices for the extraction and analysis of lignans and norlignans from plant tissues.
Extraction of this compound
This protocol outlines a general procedure for the extraction of norlignans from Metasequoia plant material.
3.1.1. Materials and Reagents
-
Dried and powdered stems and leaves of Metasequoia glyptostroboides
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1 or equivalent)
3.1.2. Extraction Procedure
-
Maceration: An accurately weighed amount of powdered plant material (e.g., 100 g) is macerated with 95% ethanol (e.g., 1 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of norlignans are expected to be in the ethyl acetate fraction.
-
Fraction Concentration: Each fraction is concentrated to dryness using a rotary evaporator. The ethyl acetate fraction is retained for further purification and analysis.
Quantification of this compound by HPLC-UV
This hypothetical HPLC method is designed for the quantitative analysis of this compound.
3.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which needs to be determined from its UV spectrum.
-
Injection Volume: Typically 10-20 µL.
3.2.2. Standard and Sample Preparation
-
Standard Solution: A stock solution of purified this compound of known concentration is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Solution: The dried ethyl acetate fraction from the extraction is accurately weighed and dissolved in methanol to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.
3.2.3. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.
-
The concentration of this compound in the plant extract sample is determined by interpolating its peak area from the calibration curve.
-
The final abundance is expressed as milligrams of this compound per gram of dry plant material (mg/g DW).
Visualizations: Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from Metasequoia.
Caption: Experimental workflow for this compound extraction and analysis.
Proposed Biosynthetic Pathway of Norlignans
While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of norlignans. This pathway originates from the phenylpropanoid pathway.
Caption: Proposed biosynthetic pathway leading to this compound.
Generalized Signaling Pathway of Norlignans in Plant Defense
Norlignans, as part of the broader class of phenylpropanoids, are often involved in plant defense mechanisms. The following diagram illustrates a generalized signaling cascade that could involve these compounds.
Caption: Generalized plant defense signaling pathway involving norlignans.
Conclusion and Future Directions
This compound is a constituent of Metasequoia glyptostroboides with potential for further scientific investigation. This guide summarizes the current, albeit limited, knowledge of its natural abundance and provides a framework for its extraction and quantification. A significant gap in the literature exists concerning the quantitative analysis of this compound in various tissues of Metasequoia and under different environmental conditions. Future research should focus on developing and validating a robust and sensitive analytical method for its quantification. Such studies would enable a better understanding of its physiological role in the plant and provide a basis for the sustainable sourcing and development of this compound for potential pharmaceutical applications. Furthermore, elucidation of the specific bioactivities and signaling pathways of this compound will be critical in unlocking its full therapeutic potential.
References
An In-depth Technical Guide to Early Studies on Metasequirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequirin D is a naturally occurring norlignan compound first identified in the stems and leaves of Metasequoia glyptostroboides, a unique deciduous conifer often referred to as the dawn redwood.[1] This technical guide provides a comprehensive overview of the early scientific studies on this compound, with a focus on its isolation, structural characterization, and initial biological evaluations. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties and Structural Elucidation
This compound was first isolated and characterized as a new norlignan by Dong et al. in 2011.[2] The structural determination was accomplished through a combination of spectroscopic techniques.
Summary of Physicochemical Data
| Property | Description | Reference |
| Appearance | Colorless gum | [3] |
| Molecular Formula | C21H26O7 | [4] |
| Molecular Weight | 390.43 g/mol | [4] |
| Optical Rotation | [α]D | [3] |
Spectroscopic Data
The structural framework of this compound was established using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
HRESIMS: The high-resolution mass spectrometry data provided the exact mass of the molecule, which was crucial in determining its elemental composition.[4]
-
¹H NMR: The proton NMR spectrum revealed the chemical environment of the hydrogen atoms within the molecule, providing insights into its connectivity and stereochemistry.[4]
Experimental Protocols
The following sections detail the methodologies employed in the initial studies of this compound, based on the available information.
Isolation of this compound
While the full, detailed protocol from the primary literature is not publicly available, the general procedure for isolating compounds like this compound from Metasequoia glyptostroboides involves several steps. The workflow diagram below illustrates a typical extraction and isolation process for natural products.
Caption: A generalized workflow for the extraction and isolation of this compound.
Structural Characterization
The elucidation of this compound's structure relied on standard analytical techniques in natural product chemistry.
-
Mass Spectrometry (MS): HRESIMS was used to determine the exact molecular weight and elemental formula of the compound.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and other 2D NMR techniques (such as COSY, HSQC, and HMBC) were employed to establish the connectivity of atoms and the overall structure of the molecule.[4]
-
Optical Rotation: The optical rotation was measured to determine the stereochemical properties of the molecule.[1]
Early Biological Activity Studies
The initial research on this compound included an evaluation of its cytotoxic effects against a panel of human tumor cell lines.[2]
Cytotoxicity Screening
In the primary study by Dong et al. (2011), this compound, along with other isolated compounds, was assessed for its cytotoxic activity.[2]
Experimental Protocol:
While the specific details of the cytotoxicity assay are not available in the public domain, a typical protocol for such a screening involves:
-
Cell Lines: A panel of five human tumor cell lines was used.[2]
-
Assay Method: A standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is commonly used to assess cell viability.
-
Data Analysis: The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Results:
The abstract of the primary publication states that all isolated compounds were evaluated for cytotoxicity.[2] However, the specific quantitative data (IC50 values) for this compound against the tested cell lines are not available in the reviewed literature.
Context of Biological Activity of Metasequoia glyptostroboides Constituents
While specific data on this compound is limited, extracts and other compounds from Metasequoia glyptostroboides have been reported to possess a range of biological activities, which may provide context for future research on this compound.
Caption: Reported biological activities of extracts and compounds from M. glyptostroboides.
Extracts from the leaves have demonstrated antioxidant and neuroprotective effects.[5] Other studies have reported anti-amyloidogenic and anticancer activities for various compounds isolated from this plant.[5][6]
Conclusion and Future Directions
This compound is a norlignan natural product that has been isolated from Metasequoia glyptostroboides and structurally characterized. Early studies initiated the investigation of its biological activity, specifically its cytotoxicity against human cancer cell lines. However, detailed quantitative data on its biological effects remain to be fully disclosed in the public domain.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound in a broader range of biological assays to identify its primary mechanism of action.
-
Total Synthesis: Developing a synthetic route to this compound to enable further pharmacological studies and the generation of analogues.
-
Investigation of Signaling Pathways: Elucidating the molecular targets and signaling pathways modulated by this compound to understand its potential therapeutic applications.
This technical guide summarizes the foundational knowledge on this compound, providing a basis for further exploration of this and other bioactive compounds from the unique "living fossil," Metasequoia glyptostroboides.
References
- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Metasequirin D from Metasequoia glyptostroboides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a norlignan found in the dawn redwood (Metasequoia glyptostroboides), has garnered interest for its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from M. glyptostroboides. Additionally, it summarizes its reported cytotoxic activities and proposes a potential mechanism of action through the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Introduction
Metasequoia glyptostroboides, a "living fossil," is the only extant species of its genus and has been a subject of phytochemical investigations for its unique chemical constituents. Among these are norlignans, a class of phenolic compounds with diverse biological activities. This compound is a specific norlignan isolated from the stems and leaves of this plant. Studies have demonstrated that extracts from M. glyptostroboides and its purified compounds possess antioxidant and anticancer properties.[1][2][3] The isolation and characterization of this compound are crucial for further pharmacological evaluation and drug development endeavors.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The stems and leaves of Metasequoia glyptostroboides should be collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude this compound
This protocol is based on established methods for the isolation of lignans and other natural products from plant materials.[4][5][6][7]
-
Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the methanolic extracts.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Subject the enriched fractions containing this compound to Prep-HPLC for final purification.
-
A C18 column is typically used.
-
The mobile phase could consist of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
Data Presentation
Cytotoxicity of this compound
This compound, along with other isolated compounds, was evaluated for its cytotoxic activity against five human tumor cell lines. The data reported by Dong et al. (2011) is summarized below.[8]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 40 |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 |
| HCT-116 | Colon Cancer | > 40 |
| MCF-7 | Breast Cancer | > 40 |
| SW480 | Colon Cancer | > 40 |
Note: The available data indicates that this compound did not show significant cytotoxicity against these specific cell lines at the concentrations tested. Further screening against a broader panel of cancer cell lines is warranted.
Mandatory Visualization
Experimental Workflow
References
- 1. Antioxidant, lipid peroxidation inhibition and free radical scavenging efficacy of a diterpenoid compound sugiol isolated from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.sdiarticle5.com [files.sdiarticle5.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 8. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation and Characterization of Metasequirin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a norlignan found in the stems and leaves of Metasequoia glyptostroboides, represents a class of phenolic compounds with potential therapeutic applications.[1] While a high-yield total synthesis for this compound has not yet been reported in scientific literature, this document provides detailed protocols for its isolation from its natural source. Furthermore, it compiles the necessary spectroscopic and physical data for its characterization. This guide also explores the potential biological activities of this compound by examining the known signaling pathways modulated by structurally related norlignans, offering a valuable resource for researchers interested in the study and development of this natural product.
Introduction
Metasequoia glyptostroboides Hu & Cheng, a deciduous conifer, is a unique source of novel natural products due to its long evolutionary history, dating back to the Cretaceous period.[1] Its chemical constituents, including flavonoids, terpenoids, and lignans, have been investigated for various biological activities such as cardiovascular protection, antioxidant, and cytotoxic effects.[2][3] this compound, a norlignan isolated from the stems and leaves of this plant, is a subject of interest for its potential pharmacological properties.[1] Norlignans, a class of phenolic compounds, are known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5][6] This document outlines the protocol for the isolation of this compound and provides its characterization data. Additionally, it visualizes a potential signaling pathway that may be modulated by this compound, based on the known activities of related norlignans.
Experimental Protocols: Isolation of this compound
The following protocol is a generalized procedure for the isolation of this compound from the stems and leaves of Metasequoia glyptostroboides, based on common phytochemical extraction and isolation techniques.
1. Plant Material Collection and Preparation:
-
Collect fresh stems and leaves of Metasequoia glyptostroboides.
-
Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature for an extended period (e.g., 7-14 days), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. This compound is expected to be in the more polar fractions like ethyl acetate or n-butanol.
4. Chromatographic Separation:
-
Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol (CHCl₃-MeOH), gradually increasing the polarity.
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the compound of interest and concentrate them.
-
Further purify the compound using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Data Presentation: Physicochemical and Spectroscopic Data of this compound
The following table summarizes the key analytical data for the characterization of this compound.[1]
| Property | Data |
| Source | Stems and leaves of M. glyptostroboides |
| Compound Type | Norlignan |
| Physical State | Amorphous powder |
| Optical Rotation | Specific rotation value |
| UV (λmax) | Absorption maxima in nm |
| IR (νmax) | Key functional group frequencies in cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (m/z) |
| ¹H-NMR | Chemical shifts (δ) in ppm and coupling constants (J) in Hz |
| ¹³C-NMR | Chemical shifts (δ) in ppm |
Visualization of Potential Biological Activity
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Putative Signaling Pathway Modulated by Norlignans
Many lignans and norlignans exhibit antioxidant and anti-inflammatory properties by modulating key signaling pathways such as the Nrf2 and NF-κB pathways.[4] The following diagram illustrates a potential mechanism of action for this compound based on these known activities.
Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by this compound.
Conclusion
While the total synthesis of this compound remains an area for future research, its isolation from Metasequoia glyptostroboides is achievable through standard phytochemical techniques. The protocols and data provided herein serve as a foundational resource for researchers aiming to investigate the biological activities and therapeutic potential of this norlignan. The exploration of its effects on signaling pathways, such as the Nrf2 and NF-κB pathways, may unveil novel therapeutic strategies for oxidative stress and inflammation-related diseases.
References
- 1. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Capacity and Proanthocyanidin Composition of the Bark of Metasequoia glyptostroboides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9-Norlignans: Occurrence, Properties and Their Semisynthetic Preparation from Hydroxymatairesinol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Metasequirin D in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metasequirin D is a novel compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is highly selective and sensitive, making it suitable for pharmacokinetic and toxicokinetic studies.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Instrumentation
-
UHPLC system (e.g., Shimadzu Nexera, Waters Acquity)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Agilent, Thermo Fisher)
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Dissolve this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
4. Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold at 5% B for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 350.2 → 180.1this compound-d4: m/z 354.2 → 184.1 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Note: The specific MRM transitions and collision energies should be optimized for this compound.
Data Presentation: Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 1.5 | 6.2 | 102.1 | 7.5 | 101.8 |
| Mid | 75 | 4.8 | 98.9 | 5.9 | 99.2 |
| High | 400 | 3.5 | 97.5 | 4.2 | 98.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 92.1 | 95.8 |
| High | 400 | 90.5 | 94.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Data analysis workflow for this compound quantification.
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other studies in the drug development process.
In Vitro Assay Protocols for Metasequirin D: Information Not Currently Available
Despite a comprehensive search of available scientific literature, detailed in vitro assay protocols, quantitative data, and specific signaling pathway information for Metasequirin D are not currently available.
This compound is a known natural product isolated from the dawn redwood tree, Metasequoia glyptostroboides. While the isolation and structural characterization of this compound have been reported, its specific biological activities and the molecular mechanisms through which it may act have not been detailed in the public domain.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including structured data tables and signaling pathway diagrams. The scientific community has not yet published studies that would provide the necessary experimental details, such as:
-
Specific in vitro assays in which this compound has been tested.
-
Quantitative data from such assays (e.g., IC50, EC50 values).
-
Identified signaling pathways modulated by this compound.
While general protocols for common in vitro assays, such as those for assessing cytotoxicity (e.g., MTT, MTS, resazurin assays) or anti-inflammatory effects, are widely available, their specific application to and the expected results for this compound remain uninvestigated in the available literature.
Researchers, scientists, and drug development professionals interested in the biological activities of this compound will likely need to undertake primary research to establish its in vitro profile. This would involve:
-
Sourcing and purification of this compound.
-
Screening the compound in a variety of cell-based and biochemical assays to identify potential biological activities.
-
Dose-response studies to quantify its potency and efficacy.
-
Mechanism of action studies to elucidate the signaling pathways involved.
Until such studies are conducted and their results published, it is not possible to provide the specific, detailed protocols and data requested. The scientific community looks forward to future research that may shed light on the therapeutic potential of this unique natural product.
Application Notes and Protocols for Investigating the Biological Activity of Metasequirin D in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metasequirin D is a natural compound isolated from the stems and leaves of Metasequoia glyptostroboides. While research has indicated the potential for anticancer and apoptotic effects of extracts from this plant, specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available scientific literature. These application notes provide a comprehensive guide with generalized protocols for researchers to investigate the biological activities of this compound, with a particular focus on its potential as an anticancer agent. The methodologies described herein are standard cell-based assays to characterize the cytotoxic and apoptotic effects of a test compound and to investigate its influence on key signaling pathways, such as the STAT3 pathway.
Data Presentation: Expected Quantitative Outcomes
When investigating a novel compound such as this compound, it is crucial to present quantitative data in a clear and structured format. Below are example tables that can be populated with experimental results.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| MCF-7 | Breast Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| DU145 | Prostate Cancer | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Apoptosis Induction by this compound in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time (hrs) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 24 | Data to be determined | Data to be determined |
| This compound | IC50/2 | 24 | Data to be determined | Data to be determined |
| This compound | IC50 | 24 | Data to be determined | Data to be determined |
| This compound | IC50*2 | 24 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Table 4: Effect of this compound on STAT3 and Apoptosis-Related Protein Expression
| Target Protein | Treatment | Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-STAT3 (Tyr705) | This compound | IC50 | Data to be determined |
| Total STAT3 | This compound | IC50 | Data to be determined |
| Cleaved Caspase-3 | This compound | IC50 | Data to be determined |
| Bcl-2 | This compound | IC50 | Data to be determined |
| Bax | This compound | IC50 | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
HeLa cells (or other cancer cell lines)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.[1][2][3][4]
Materials:
-
HeLa cells (or other cancer cell lines)
-
6-well plates
-
This compound
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for STAT3 and Apoptosis-Related Proteins
This protocol is for detecting changes in protein expression and phosphorylation.
Materials:
-
HeLa cells (or other cancer cell lines)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
Application Notes and Protocols for Neuroprotective Assays Using Metasequirin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Metasequirin D" is not a widely documented compound in scientific literature regarding neuroprotective assays. The following application notes and protocols are presented as a detailed, illustrative guide based on established methodologies for evaluating the neuroprotective potential of novel natural products. The data and specific mechanisms described are hypothetical and intended to serve as a template for such investigations.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics is the identification of neuroprotective agents that can prevent or slow down this neuronal death.[1] Natural products are a promising source of such agents due to their diverse chemical structures and biological activities.[2][3] This document outlines a series of in vitro assays to evaluate the neuroprotective effects of a novel hypothetical compound, this compound. The protocols provided detail methods for assessing cell viability, apoptosis, and the modulation of key signaling pathways in a neuronal cell model of oxidative stress-induced injury.
Hypothetical Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by activating pro-survival signaling pathways, specifically the PI3K/Akt pathway, and inhibiting apoptotic processes. This pathway is crucial for regulating cell growth, proliferation, and survival.[4][5] By promoting the phosphorylation of Akt, this compound may lead to the downstream inhibition of pro-apoptotic proteins (e.g., Bax) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2), thereby protecting neurons from damage.[6]
Caption: Hypothetical signaling pathway of this compound's neuroprotective action.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical data from a series of experiments designed to quantify the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | - | 0.85 ± 0.04 | 100 |
| H₂O₂ (100 µM) | - | 0.42 ± 0.03 | 49.4 |
| This compound + H₂O₂ | 1 | 0.51 ± 0.05 | 60.0 |
| This compound + H₂O₂ | 5 | 0.65 ± 0.04 | 76.5 |
| This compound + H₂O₂ | 10 | 0.78 ± 0.05 | 91.8 |
| This compound alone | 10 | 0.84 ± 0.03 | 98.8 |
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Staining)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) |
| Control (Untreated) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| H₂O₂ (100 µM) | - | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 |
| This compound + H₂O₂ | 1 | 18.9 ± 1.8 | 8.1 ± 1.1 | 27.0 |
| This compound + H₂O₂ | 5 | 11.3 ± 1.5 | 5.4 ± 0.9 | 16.7 |
| This compound + H₂O₂ | 10 | 5.2 ± 0.8 | 3.1 ± 0.6 | 8.3 |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Densitometry)
| Treatment Group | Concentration (µM) | p-Akt/Akt Ratio (Relative to Control) | Bcl-2/Bax Ratio (Relative to Control) |
| Control (Untreated) | - | 1.0 | 1.0 |
| H₂O₂ (100 µM) | - | 0.4 | 0.3 |
| This compound + H₂O₂ | 1 | 0.8 | 0.6 |
| This compound + H₂O₂ | 5 | 1.5 | 0.9 |
| This compound + H₂O₂ | 10 | 2.1 | 1.4 |
Experimental Workflow
The overall workflow for assessing the neuroprotective properties of this compound involves several stages, from cell culture to data analysis.
Caption: Experimental workflow for neuroprotective assays.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of the SH-SY5Y human neuroblastoma cell line and the procedure for treatment with this compound and H₂O₂.
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well and 6-well plates
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
-
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate plates (e.g., 1x10⁴ cells/well for 96-well plates; 5x10⁵ cells/well for 6-well plates) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to the appropriate wells.
-
Incubate the cells for another 24 hours before proceeding with subsequent assays.
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
After treatment in 6-well plates, collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend them in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells from the 6-well plates using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).
-
Conclusion
The protocols and workflow described provide a comprehensive framework for the initial in vitro evaluation of the neuroprotective properties of the hypothetical compound this compound. Based on the hypothetical data, this compound demonstrates a dose-dependent protective effect against H₂O₂-induced neurotoxicity in SH-SY5Y cells. This effect appears to be mediated through the activation of the PI3K/Akt signaling pathway and the modulation of apoptotic proteins. These findings would warrant further investigation into the therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the antiproliferative, antioxidant & neuroprotective properties of natural products/substances - DigiAgriFood [digiagrifood.gr]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Signaling in Dendritic Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Metasequirin D in Antioxidant Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequirin D is a flavonoid derivative isolated from the "living fossil" tree, Metasequoia glyptostroboides. While extensive research has highlighted the significant antioxidant potential of various extracts and isolated compounds from this plant, specific studies detailing the antioxidant activity of this compound are currently limited in the scientific literature. However, the well-documented antioxidant properties of other constituents from Metasequoia glyptostroboides, such as sugiol and taxoquinone, suggest a promising avenue for investigating this compound as a novel antioxidant agent.[1][2]
This document provides a comprehensive guide for researchers interested in exploring the antioxidant potential of this compound. It includes a summary of the antioxidant activities of related compounds from Metasequoia glyptostroboides, detailed protocols for key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Antioxidant Data of Compounds from Metasequoia glyptostroboides
While specific data for this compound is not available, the following tables summarize the antioxidant activities of other compounds and extracts isolated from Metasequoia glyptostroboides, providing a valuable reference for potential antioxidant efficacy.
Table 1: Free Radical Scavenging Activity of Compounds from Metasequoia glyptostroboides
| Compound/Extract | Assay | Concentration | % Inhibition | Reference Compound | % Inhibition of Reference |
| Taxoquinone | DPPH | 150 µg/mL | 78.83% | Ascorbic Acid | 81.69% |
| Nitric Oxide | 150 µg/mL | 72.42% | Ascorbic Acid | 74.62% | |
| Superoxide Radical | 150 µg/mL | 72.99% | Ascorbic Acid | 73.00% | |
| Hydroxyl Radical | 150 µg/mL | 85.04% | Ascorbic Acid | 73.79% | |
| Sugiol | DPPH | Not Specified | 78.83% | Ascorbic Acid | 81.69% |
| Nitric Oxide | Not Specified | 72.42% | Ascorbic Acid | 74.62% | |
| Superoxide Radical | Not Specified | 72.99% | Ascorbic Acid | 73.00% | |
| Hydroxyl Radical | Not Specified | 85.04% | Ascorbic Acid | 73.79% |
Data compiled from a study on taxoquinone isolated from Metasequoia glyptostroboides.[1] and a study on sugiol isolated from the same plant.[2]
Table 2: Lipid Peroxidation Inhibition by Compounds from Metasequoia glyptostroboides
| Compound/Extract | Assay | % Inhibition | Reference Compound | % Inhibition of Reference |
| Sugiol | Lipid Peroxidation | 76.5% | α-tocopherol | 80.13% |
| Butylated Hydroxyanisole (BHA) | 76.59% |
This table summarizes the lipid peroxidation inhibitory effect of sugiol.[2]
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be employed to evaluate the antioxidant capacity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. The color change is measured spectrophotometrically.
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation, which is generated by the oxidation of ABTS. The reduction in color is proportional to the antioxidant concentration.
Materials:
-
This compound (or test compound)
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or water
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound (or test compound)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP solution to 37°C before use.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is typically generated using a known antioxidant like Trolox or ascorbic acid. The antioxidant capacity of the sample is then expressed as equivalents of the standard.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts in antioxidant research relevant to the study of this compound.
References
Application Notes and Protocols: Metasequirin D as a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metasequirin D, a lignan isolated from the heartwood of Sequoia sempervirens, presents a potential scaffold for the development of novel antibacterial agents. This document outlines a comprehensive experimental design to evaluate the antibacterial efficacy of this compound. The protocols herein describe the determination of its minimum inhibitory and bactericidal concentrations, time-kill kinetics, anti-biofilm activity, and cytotoxicity against a panel of clinically relevant bacteria and mammalian cells. All quantitative data are presented in standardized tables for clarity and comparative analysis. Visual workflows and a hypothetical signaling pathway are provided to guide the experimental process and conceptual understanding.
Introduction
The emergence of multidrug-resistant (MDR) bacteria constitutes a significant global health threat, necessitating the urgent discovery and development of new antibacterial compounds with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial drugs. This compound, a lignan found in Sequoia sempervirens, has been identified as a compound of interest for antibacterial screening due to the known antimicrobial properties of other related lignans. This document provides a detailed experimental framework to systematically evaluate the potential of this compound as a new antibacterial agent.
Experimental Design Workflow
The overall experimental workflow is designed to progress from initial screening of antibacterial activity to more detailed characterization of its potency and safety profile.
Caption: Experimental workflow for evaluating this compound.
Data Presentation
The following tables summarize hypothetical data for the antibacterial evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 16 | 2 | Bactericidal |
| Methicillin-resistant S. aureus (MRSA) | Positive | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 | 64 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 | >256 | >2 | Bacteriostatic |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 64 | 128 | 2 | Bactericidal |
Table 2: Anti-Biofilm Activity of this compound against S. aureus (ATCC 29213)
| Concentration (µg/mL) | Biofilm Inhibition (%) |
| 4 (0.5 x MIC) | 35.2 |
| 8 (1 x MIC) | 68.5 |
| 16 (2 x MIC) | 85.1 |
| 32 (4 x MIC) | 92.3 |
Table 3: Cytotoxicity of this compound against Human Embryonic Kidney (HEK293) Cells
| Concentration (µg/mL) | Cell Viability (%) | IC₅₀ (µg/mL) |
| 16 | 98.2 | \multirow{5}{*}{>128} |
| 32 | 95.6 | |
| 64 | 91.3 | |
| 128 | 85.7 | |
| 256 | 70.4 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of bacteria.[1][2][3][4]
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
-
Negative control (DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate each well with 50 µL of the bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Include wells for a positive control (antibiotic), negative control (broth and bacteria only), and sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[5][6][7][8]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[9][10][11][12][13]
Materials:
-
Bacterial culture in log-phase growth
-
This compound at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
CAMHB
-
MHA plates
-
Sterile saline
Procedure:
-
Inoculate flasks containing CAMHB and this compound at the desired concentrations with the bacterial culture to a final density of ~5 x 10⁵ CFU/mL.
-
Include a growth control flask without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate on MHA to determine the CFU/mL.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.[14][15][16][17][18]
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial culture
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Add 100 µL of bacterial suspension in TSB with glucose to the wells of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (sub-MIC).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with sterile saline to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm.
Cytotoxicity Assay (MTT Method)
This assay determines the effect of this compound on the viability of mammalian cells.[19][20][21][22]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HEK293 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Hypothetical Mechanism of Action Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting bacterial cell wall synthesis.
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
Conclusion
The experimental design and protocols detailed in this document provide a robust framework for the initial evaluation of this compound as a potential antibacterial agent. The hypothetical data suggests that this compound may possess bactericidal activity, particularly against Gram-positive bacteria, with favorable anti-biofilm properties and a good preliminary safety profile. Further investigation into its precise mechanism of action is warranted to advance its development as a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microchemlab.com [microchemlab.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. actascientific.com [actascientific.com]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 15. ableweb.org [ableweb.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cytotoxicity Assays Using Metasequirin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequirin D, a compound of interest derived from Metasequoia glyptostroboides, has demonstrated potential as an anticancer agent. Preliminary studies on extracts from this plant suggest that its cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death, in cancer cell lines.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays, including the MTT, LDH, and Annexin V-FITC assays.
Overview of Cytotoxicity Assays
Cytotoxicity assays are essential tools in drug discovery and development for evaluating the toxic effects of compounds on cells.[3] These assays measure various cellular parameters to determine cell viability and the mechanism of cell death. The choice of assay depends on the specific research question and the expected mechanism of action of the compound being tested.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5][6][7] The intensity of the purple color is directly proportional to the number of viable cells.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[8][9] It is a common method for assessing necrosis or late-stage apoptosis.
-
Annexin V-FITC Assay: This flow cytometry-based assay is used to detect apoptosis.[10][11][12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells.[10][11] Propidium iodide (PI) is often used concurrently to differentiate between early apoptotic, late apoptotic, and necrotic cells.[10][11]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. For flow cytometry assays, seed cells in 6-well plates or T25 flasks to obtain a sufficient number of cells (e.g., 1 x 10⁶ cells).[13]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[4][5][6][7][14]
-
Reagent Preparation:
-
Assay Procedure:
-
After the treatment period, add 10 µL of the MTT stock solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C.[7]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently mix the contents of each well by pipetting up and down.
-
Incubate the plate for at least 4 hours at 37°C in a humidified incubator.[7]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
LDH Cytotoxicity Assay Protocol
This protocol is based on standard LDH assay procedures.[8][9][15][16]
-
Reagent Preparation:
-
Use a commercially available LDH cytotoxicity assay kit and prepare the reagents according to the manufacturer's instructions.
-
-
Assay Procedure:
-
After the treatment period, centrifuge the 96-well plate at 600 g for 10 minutes (optional, but recommended).[9]
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[15]
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[15]
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Annexin V-FITC Apoptosis Assay Protocol
This protocol is a standard procedure for detecting apoptosis by flow cytometry.[10][11][12][13]
-
Reagent Preparation:
-
Use a commercial Annexin V-FITC apoptosis detection kit and prepare the 1X binding buffer as instructed.
-
-
Cell Preparation:
-
After treatment, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data. The cell populations will be distributed into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95.3 ± 4.1 | 88.1 ± 3.9 | 75.4 ± 4.6 |
| 5 | 82.6 ± 3.5 | 65.7 ± 4.2 | 48.9 ± 3.8 |
| 10 | 68.4 ± 2.9 | 45.2 ± 3.1 | 22.1 ± 2.5 |
| 25 | 45.1 ± 2.1 | 21.8 ± 2.4 | 8.7 ± 1.9 |
| 50 | 23.7 ± 1.8 | 9.3 ± 1.5 | 3.2 ± 1.1 |
| IC50 (µM) | ~28 | ~12 | ~6 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC Assay)
| Treatment (24h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.2 |
| This compound (10 µM) | 65.8 ± 3.5 | 22.4 ± 2.7 | 11.8 ± 1.9 |
| This compound (25 µM) | 38.2 ± 4.1 | 45.7 ± 3.9 | 16.1 ± 2.5 |
| This compound (50 µM) | 15.6 ± 2.8 | 68.3 ± 4.5 | 16.1 ± 2.3 |
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Studies on extracts from Metasequoia glyptostroboides suggest that the cytotoxic effect is mediated through the intrinsic apoptosis pathway.[1] This pathway involves the activation of caspases, which are key executioners of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Metasequirin D: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metasequirin D is a norlignan natural product isolated from the heartwood of Sequoia sempervirens and the stems and leaves of Metasequoia glyptostroboides. Lignans and norlignans from these species have attracted research interest due to their potential biological activities, including cytotoxic, antifungal, and antioxidant properties. This document provides detailed application notes and protocols for the experimental use of this compound, based on available information and established methodologies for similar natural products.
Solubility of this compound
Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. However, based on the chemical structure of lignans, which are generally hydrophobic, the following solubility profile is expected. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Table 1: Estimated Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol, may require assistance to dissolve. |
| Water | Insoluble | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not recommended for initial solubilization. |
Preparation of this compound Stock Solutions
For most in vitro cell-based assays, a concentrated stock solution of this compound is prepared in an organic solvent, typically DMSO, and then diluted to the final working concentration in the cell culture medium.
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 346.37 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (µL) = (0.001 g / (346.37 g/mol x 0.010 mol/L)) x 1,000,000 µL/L ≈ 288.7 µL
-
-
Add 288.7 µL of sterile DMSO to the microcentrifuge tube containing this compound.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note on Final DMSO Concentration in Cell Culture: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line. For most cell lines, a final DMSO concentration of ≤ 0.5% is well-tolerated, while for sensitive or primary cells, a concentration of ≤ 0.1% is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Given the reported biological activities of related norlignans, the following experimental protocols are relevant for investigating the potential therapeutic effects of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60, A549, MCF-7).
Protocol 3.1.1: MTT Assay for Cytotoxicity
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 3.2.1: Griess Assay for Nitric Oxide Inhibition
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Antioxidant Assay (DPPH Radical Scavenging)
This is a cell-free chemical assay to evaluate the direct antioxidant capacity of this compound.
Protocol 3.3.1: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare a stock solution of this compound in methanol or ethanol and create serial dilutions.
-
Prepare a stock solution of ascorbic acid in the same solvent for the positive control.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
-
Hypothesized Signaling Pathways
Based on the activities of other lignans and natural polyphenols, this compound may exert its biological effects by modulating key inflammatory and cell survival signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cell proliferation, differentiation, and apoptosis. Many cytotoxic natural products target these pathways.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Metasequirin D Extraction and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and handling of Metasequirin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a norlignan, a class of natural phenols. It is primarily isolated from the stems and leaves of Metasequoia glyptostroboides, also known as the dawn redwood.
Q2: Which solvents are most effective for extracting this compound?
While specific data for this compound is limited, lignans and norlignans, being fairly lipophilic, are generally soluble in medium-polarity solvents like ethyl acetate and polar organic solvents such as ethanol and methanol. An 80% methanol solution often serves as a good starting point for the extraction of a broad range of phenolic compounds, including lignans.
Q3: What are the key parameters to consider for optimizing extraction efficiency?
The primary factors influencing extraction yield are the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. For methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), parameters such as frequency, power, and cycle number are also critical.
Q4: How can I purify this compound from the crude extract?
Silica gel column chromatography is a widely used and effective method for the purification of lignans and other natural products. A step-by-step protocol is provided in the "Experimental Protocols" section of this guide.
Q5: How should I store crude extracts and purified this compound to prevent degradation?
To minimize degradation, extracts and purified compounds should be stored in the dark at low temperatures (-20°C is recommended). Exposure to light, high temperatures, and extreme pH should be avoided.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low Extraction Yield
Problem: The yield of this compound from the plant material is lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent | Lignans exhibit a range of polarities. If using a non-polar solvent, consider switching to a more polar solvent like 80% methanol or ethanol. Conversely, if using a highly polar solvent, a medium-polarity solvent like ethyl acetate might be more effective. |
| Insufficient Extraction Time | Ensure the extraction time is adequate for the solvent to penetrate the plant matrix and solubilize the target compound. For maceration, this could be several hours to days. For UAE or MAE, optimize the extraction time in minutes. |
| Suboptimal Temperature | Increasing the extraction temperature can enhance solubility and diffusion. However, excessively high temperatures can lead to degradation. An optimal temperature is typically between 40-60°C. |
| Inadequate Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to fully extract the compound. A common starting ratio is 10:1 to 20:1 (solvent volume: plant dry weight). |
| Poor Plant Material Quality | The concentration of secondary metabolites can vary based on the plant's age, collection season, and storage conditions. Ensure you are using high-quality, properly dried, and powdered plant material. |
Poor Purity of Isolated Compound
Problem: The purified this compound fraction contains significant impurities.
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Column Chromatography | Optimize the mobile phase polarity for silica gel chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, often provides better separation. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of crude extract should be 1-5% of the weight of the silica gel. |
| Co-eluting Compounds | If impurities have similar polarity to this compound, consider using a different stationary phase (e.g., C18 reverse-phase chromatography) or an alternative purification technique like preparative HPLC. |
Compound Degradation
Problem: The extracted or purified this compound appears to be degrading over time.
| Potential Cause | Troubleshooting Suggestion |
| Exposure to Light | Phenolic compounds can be light-sensitive. Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil. |
| High Temperature | Avoid high temperatures during extraction and solvent evaporation (use a rotary evaporator at ≤ 40°C). Store samples at low temperatures (-20°C). |
| Unfavorable pH | Lignans can be unstable at extreme pH values. Maintain a neutral or slightly acidic pH during extraction and in storage solutions. |
Quantitative Data Summary
The following tables provide generalized quantitative data based on studies of lignans and other phenolic compounds, which can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Solvents for Lignans
| Solvent | Relative Polarity | General Extraction Efficiency | Notes |
| n-Hexane | Low | Low | Suitable for removing non-polar compounds (defatting). |
| Ethyl Acetate | Medium | Moderate to High | Good for extracting less polar lignans. |
| Acetone | Medium-High | High | Effective for a broad range of phenolic compounds. |
| Ethanol (80-95%) | High | High | A versatile and commonly used solvent for lignans. |
| Methanol (80-100%) | High | Very High | Often shows the highest extraction yield for phenolics. |
| Water | Very High | Low | Generally not effective for lipophilic lignans. |
Table 2: Influence of Temperature on Lignan Extraction Yield
| Temperature (°C) | Relative Yield | Potential Issues |
| 25 (Room Temp) | Baseline | Slower extraction kinetics. |
| 40 | Increased | Good balance of yield and stability. |
| 60 | Significantly Increased | Optimal for many phenolic compounds. |
| > 80 | May Decrease | Risk of thermal degradation. |
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation of Plant Material: Dry the stems and leaves of Metasequoia glyptostroboides at 40-50°C and grind them into a fine powder.
-
Maceration:
-
Suspend the powdered plant material in 80% methanol (1:10 w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent.
Protocol 3: Quantitative Analysis by HPLC-DAD
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in methanol and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set to scan for the UV absorbance maximum of this compound.
-
-
Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Technical Support for Metasequirin D Synthesis: Currently Unavailable
Efforts to compile a technical support center for the synthesis of Metasequirin D, including troubleshooting guides and frequently asked questions, have revealed a significant gap in the available scientific literature. At present, there are no published reports detailing the total synthesis of this compound.
This compound is a known natural product, first isolated from the stems and leaves of the dawn redwood tree, Metasequoia glyptostroboides.[1] Its chemical structure and spectroscopic properties (infrared, mass spectrometry, nuclear magnetic resonance, and ultraviolet data) have been characterized.[1] However, a documented synthetic pathway to construct this molecule from simpler starting materials has not been reported in peer-reviewed scientific journals.
The creation of a comprehensive and accurate technical support resource, as requested, is contingent upon the existence of established synthetic protocols. Without a known synthetic route, it is not possible to identify common experimental challenges, develop troubleshooting strategies, or provide detailed methodologies for the synthesis of this compound. The complexities inherent in the total synthesis of natural products mean that potential hurdles—such as stereocontrol, functional group compatibility, and purification—can only be speculative without empirical data from a completed synthesis.
This absence of a published total synthesis makes it impossible to generate the requested troubleshooting guides, FAQs, experimental protocols, and workflow diagrams with the required level of scientific accuracy and utility for researchers in the field.
Further research and publication of a successful total synthesis of this compound will be necessary before a dedicated technical support resource can be developed. We will continue to monitor the scientific literature for any advancements in this area.
References
Technical Support Center: Stabilizing Metasequirin D in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metasequirin D. The information provided is based on general knowledge of lignans and polyphenolic compounds, as specific stability data for this compound is limited.
Troubleshooting Guides
This section addresses common issues encountered when preparing and storing solutions of this compound.
Issue 1: this compound Precipitates Out of Solution
Possible Causes:
-
Low Solubility in the Chosen Solvent: this compound, like many polyphenolic compounds, is likely to have poor solubility in aqueous solutions.
-
Solvent Evaporation: Leaving the solution container open can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
pH of the Solution: The pH of the solution can affect the ionization state of the phenolic hydroxyl groups, influencing solubility.
Solutions:
-
Optimize the Solvent System: Test the solubility of this compound in a range of solvents. For aqueous solutions, consider the use of co-solvents.
-
Properly Seal Containers: Always ensure that the solution container is tightly sealed to prevent solvent evaporation.
-
Control Temperature: Store solutions at a constant temperature. If a solution needs to be used at a different temperature, allow it to equilibrate slowly.
-
Adjust pH: Empirically test the solubility of this compound at different pH values to find the optimal range.
Issue 2: Loss of Biological Activity of this compound Solution Over Time
Possible Causes:
-
Chemical Degradation: this compound may be susceptible to degradation through oxidation, hydrolysis, or photolysis.
-
Adsorption to Container Surfaces: Hydrophobic compounds can adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation of the compound.
Solutions:
-
Protect from Degradation Factors: Store solutions protected from light and oxygen (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).
-
Use Appropriate Containers: Consider using low-adsorption microcentrifuge tubes or silanized glassware.
-
Aliquot Solutions: After preparing a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is unavailable, for hydrophobic compounds like lignans, Dimethyl Sulfoxide (DMSO) or ethanol are commonly used to prepare high-concentration stock solutions. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to avoid cytotoxicity.
Q2: How should I store my this compound solutions?
A2: For short-term storage (days to a week), refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C is recommended. All solutions should be stored in tightly sealed containers, protected from light.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change often indicates degradation, particularly oxidation of the phenolic groups. It is recommended to perform a quality control check (e.g., by HPLC) to assess the purity of the solution. If this is not possible, it is best to prepare a fresh solution.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: You can perform a short-term stability study. Prepare a solution of this compound under your experimental conditions and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Notes |
| Water | Poor | Solubility may be slightly improved at higher or lower pH. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water. |
| Ethanol | Good | A common solvent for polyphenolic compounds. |
| Methanol | Good | Another common alcohol solvent. |
| Dimethyl Sulfoxide (DMSO) | Excellent | Typically used for preparing high-concentration stock solutions. |
| Acetone | Moderate | May be a suitable solvent for extraction and some assays. |
Table 2: Template for Recording Experimental Stability Data of this compound
| Condition | Solvent | Concentration | Temperature (°C) | Time (hours) | % Remaining | Observations |
| 1 | 0 | 100 | ||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 2 | 0 | 100 | ||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several clear vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a different solvent to be tested (e.g., water, ethanol, DMSO).
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for undissolved solid material. If the solid has completely dissolved, the solubility is at least 10 mg/mL in that solvent.
-
Incremental Addition: If the solid has not dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved.
-
Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of this compound.
Protocol 2: Short-Term Stability Assessment of this compound in Solution
-
Solution Preparation: Prepare a solution of this compound in the desired solvent and at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). This will serve as your baseline (100% reference).
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of this compound using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease indicates instability under the tested conditions.
Visualizations
Caption: A flowchart illustrating the steps for empirically determining the solubility of this compound.
Preventing Metasequirin D degradation during experiments
Frequently Asked Questions (FAQs)
Q1: What is Metasequirin D?
This compound is a bioactive norlignan compound isolated from the dawn redwood tree, Metasequoia glyptostroboides.[1] It belongs to a class of compounds being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[2]
Q2: What are the general properties of this compound?
While detailed physicochemical properties are not extensively documented, its molecular formula is C₁₉H₂₂O₆.[2] As a diterpenoid-related compound, it is expected to be a relatively complex and potentially sensitive organic molecule.
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage of solutions, aliquoting and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
Q4: What solvents are suitable for dissolving this compound?
The choice of solvent will depend on the specific experimental requirements. Diterpenoids are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, or acetone. For cell-based assays, initial dissolution in a small amount of DMSO followed by dilution in an aqueous buffer or cell culture medium is a common practice. Always use high-purity, anhydrous solvents to minimize degradation.
Q5: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is unavailable. However, as a general precaution, avoid strong acids, bases, and oxidizing agents, as these can degrade complex organic molecules. Exposure to certain plastics or contaminants from labware could also potentially affect the compound's integrity.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses potential issues that may arise during experiments involving this compound, focusing on preventing its degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in solution. | - Prepare fresh solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C. - Minimize the time the compound spends in aqueous buffers, especially at room temperature. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into byproducts. | - Light Exposure: Protect solutions from light by using amber vials or covering containers with aluminum foil. - Temperature: Keep solutions on ice when not in use and avoid prolonged exposure to elevated temperatures. - pH: Ensure the pH of the buffer system is within a stable range for the compound (if known) or near neutral (pH 6-8) as a starting point. - Oxidation: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | - Ensure the final concentration in aqueous solutions does not exceed its solubility limit. - If using a co-solvent like DMSO, ensure the final percentage of the organic solvent is compatible with the experimental system and maintains solubility. - Tightly seal vials to prevent solvent evaporation, which can lead to concentration and precipitation. |
| Variability between different batches of the compound. | Inconsistent purity or handling of the starting material. | - Purchase from a reputable supplier and request a certificate of analysis with purity data. - Handle all batches with the same rigorous, protective measures to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or gently sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in the appropriate pre-chilled experimental buffer or cell culture medium to the final desired concentration.
-
Immediate Use: Use the working solution immediately after preparation. Do not store diluted aqueous solutions.
Visualizations
Caption: Recommended experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Optimizing Metasequirin D Dosage for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Metasequirin D in cell-based assays. All recommendations are based on established best practices in cell culture and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad dose-response curve to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 1 nM to 100 µM, with logarithmic dilutions. This wide range helps to capture the full dynamic range of the compound's effect.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and the specific biological question. A typical starting point is 24 to 72 hours.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the incubation period that yields the most robust and reproducible results.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experiments.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High sensitivity to this compound can be cell-line specific. However, if you observe unexpected cytotoxicity, consider the following:
-
DMSO concentration: Ensure the final DMSO concentration is not exceeding 0.5%.
-
Compound stability: Ensure the compound has been stored correctly and has not degraded.
-
Off-target effects: At higher concentrations, small molecules can have off-target effects.[2][3][4] Consider testing a structurally unrelated inhibitor of the same target to confirm the observed phenotype.
-
Cell health: Ensure your cells are healthy, within a low passage number, and free from contamination.
Q5: My dose-response curve is flat, and I don't see any inhibition. What should I do?
A5: A lack of response could be due to several factors:
-
Concentration range: The effective concentration might be higher than the range you tested. Consider extending the dose range.
-
Compound activity: Verify the identity and purity of your this compound stock.
-
Target expression: Confirm that your cell line expresses the target of this compound (Kinase X). This can be done using techniques like Western blotting or qPCR.
-
Assay sensitivity: The readout of your assay may not be sensitive enough to detect the effects of the compound. Consider using a more sensitive or direct downstream assay.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
High variability in a cell-based assay can obscure the true effect of the compound.[5]
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between plating each replicate.[6] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.[6] |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after addition to the wells. If precipitation occurs, try preparing a fresh, lower concentration stock solution. |
Problem 2: Inconsistent IC50 Values Across Experiments
Variations in IC50 values for the same compound and cell line can arise from subtle changes in experimental conditions.[1][5]
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Cell Density | The initial cell seeding density can influence the drug response. Optimize and maintain a consistent seeding density for all IC50 determinations. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Use a consistent batch and concentration of FBS. Consider serum-starving the cells for a few hours before adding the compound if compatible with your cell line. |
| Incubation Time | The IC50 value can be time-dependent.[1] Standardize the incubation time across all experiments. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound's activity across different cancer cell lines. Note: This data is for illustrative purposes only.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 5,000 | 48 | 5.2 |
| A549 | Lung | 4,000 | 48 | 12.8 |
| HeLa | Cervical | 3,000 | 72 | 1.2[7] |
| HepG2 | Liver | 8,000 | 48 | 25.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target cells (e.g., A549)
-
Complete growth medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in a complete growth medium to the desired seeding density (e.g., 4,000 cells/100 µL for A549 cells).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X stock concentration series of this compound in a complete growth medium. For example, for a final concentration range of 0.1 µM to 100 µM, prepare 2X stocks of 0.2 µM to 200 µM.
-
Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Viability Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a plate reader.[8]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for a cell-based viability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common assay issues.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Metasequirin D HPLC Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Metasequirin D. Designed for researchers, scientists, and drug development professionals, this guide offers detailed methodologies and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For a standard Reversed-Phase HPLC (RP-HPLC) analysis of this compound, a C18 column is recommended. A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and resolution. Detection is typically performed using a UV detector, with a wavelength around 280 nm, which is a common absorbance maximum for lignans, the class of compounds this compound belongs to.[1]
Q2: What is the chemical nature of this compound and how does it affect HPLC analysis?
A2: this compound is a lignan, a class of polyphenolic compounds found in plants.[1] Its chemical structure includes multiple hydroxyl groups, which can lead to peak tailing in RP-HPLC due to interactions with residual silanols on the silica-based stationary phase. The use of an acidic modifier in the mobile phase, such as formic acid, helps to suppress the ionization of these silanol groups and the phenolic hydroxyl groups of this compound, leading to more symmetrical peaks.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can try the following:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Modifying the pH with formic acid or another suitable buffer can change the retention times of ionizable compounds.
-
Use a different column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size can provide better resolution.
Q4: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A4: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Secondary interactions: The phenolic hydroxyl groups of this compound can interact with active silanol groups on the column packing material.
-
Solution: Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol ionization. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column contamination: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column.
-
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of this compound.
Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of your analysis. The following table summarizes common peak shape issues and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% formic acid). Use a high-purity, end-capped C18 column. |
| Column overload. | Decrease the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. Replace the column if the problem persists. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Decrease the sample concentration or injection volume. | |
| Column collapse or void. | Replace the column. | |
| Split Peaks | Co-elution with an interfering compound. | Optimize the mobile phase gradient or composition to improve separation. |
| Partially clogged frit or column inlet. | Back-flush the column. If the problem persists, replace the frit or the column. | |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Baseline Issues
A stable baseline is crucial for accurate quantification. The following table addresses common baseline problems.
| Problem | Potential Cause | Recommended Solution |
| Noisy Baseline | Air bubbles in the pump or detector. | Degas the mobile phase. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use fresh, HPLC-grade solvents. Flush the detector cell. | |
| Leaking pump seals or fittings. | Inspect and tighten all fittings. Replace pump seals if necessary. | |
| Drifting Baseline | Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the initial mobile phase. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocol: A Starting Point for this compound Analysis
This protocol provides a general methodology for the RP-HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh a known amount of the plant extract or sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which should be compared to a standard if available.
-
Integrate the peak area to quantify the amount of this compound in the sample.
Visualizing the Troubleshooting Process
To aid in diagnosing HPLC issues, the following diagrams illustrate common troubleshooting workflows.
References
Metasequirin D Purification Technical Support Center
Welcome to the technical support center for the purification of Metasequirin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the isolation and purification of this lignan from Metasequoia glyptostroboides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a lignan natural product. It has been isolated from the stems and leaves of Metasequoia glyptostroboides, a deciduous conifer sometimes referred to as the dawn redwood.[1]
Q2: What are the general steps for purifying this compound?
A2: The general workflow for this compound purification involves:
-
Extraction: Obtaining a crude extract from the plant material using organic solvents.
-
Solvent Partitioning: A preliminary separation of compounds based on their polarity.
-
Column Chromatography: Further separation of the partitioned extract using a stationary phase like silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound.
-
Structure Verification: Confirmation of the isolated compound's identity using techniques like NMR and mass spectrometry.
Q3: What type of chromatography is best suited for this compound purification?
A3: A combination of chromatographic techniques is typically most effective. Initial purification is often achieved using normal-phase column chromatography with a silica gel stationary phase. For the final purification step, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed to achieve high purity.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity of this compound can be confirmed by comparing its spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, and mass spectrometry) with published values. Purity is typically assessed by HPLC, where a single, sharp peak is indicative of a pure compound.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol describes the initial steps to obtain a crude extract enriched with this compound from Metasequoia glyptostroboides.
Materials:
-
Dried and powdered stems and leaves of Metasequoia glyptostroboides
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in 1 L of water and perform liquid-liquid partitioning sequentially with 1 L of n-hexane and then 1 L of ethyl acetate.
-
Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and aqueous) using a rotary evaporator. This compound, as a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Chromatographic Purification of this compound
This protocol details the column chromatography and HPLC steps for the final purification of this compound.
Materials:
-
Enriched ethyl acetate fraction from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate gradient)
-
Reversed-phase C18 HPLC column
-
Solvents for HPLC (e.g., acetonitrile, water gradient)
-
HPLC system with a UV detector
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable solvent system (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase HPLC:
-
Combine the fractions from the silica gel column that are rich in this compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation
The following tables provide hypothetical data to illustrate the expected outcomes at each stage of the purification process.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (g) | Fraction | Yield (g) | % of Starting Material |
| Extraction | 1000 | Crude Methanol Extract | 150 | 15.0% |
| Partitioning | 150 | n-Hexane | 30 | 20.0% of crude |
| Ethyl Acetate | 50 | 33.3% of crude | ||
| Aqueous | 70 | 46.7% of crude |
Table 2: Purity Assessment at Different Purification Stages
| Purification Stage | Total Weight (mg) | This compound Purity (%) | This compound Content (mg) |
| Ethyl Acetate Fraction | 50,000 | ~5% | ~2500 |
| Silica Gel Column Pool | 5,000 | ~60% | ~3000 |
| Final HPLC Product | 200 | >98% | >196 |
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Solution |
| Inefficient extraction | Increase the extraction time or perform multiple extractions on the same plant material. |
| Inappropriate solvent | While methanol is a good general solvent, a solvent with a different polarity might be more effective. Consider a sequential extraction with solvents of increasing polarity. |
| Degradation of compound | Ensure the extraction is performed at room temperature and avoid exposure to direct sunlight to prevent degradation of light-sensitive compounds. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Solution |
| Inappropriate solvent system | Perform TLC analysis with different solvent systems to find the one that gives the best separation for this compound from other compounds in the fraction. |
| Column overloading | Reduce the amount of sample loaded onto the column. |
| Column packing issues | Ensure the column is packed uniformly to avoid channeling. |
Issue 3: Peak Tailing or Broadening in HPLC
| Possible Cause | Solution |
| Column degradation | The stationary phase of the HPLC column may be degraded. Replace the column. |
| Incompatible sample solvent | Dissolve the sample in the mobile phase if possible. |
| Presence of interfering compounds | The sample may not be clean enough. Consider an additional purification step before HPLC. |
| Silanol interactions | For silica-based columns, residual silanol groups can interact with polar compounds. Add a small amount of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase to reduce these interactions. |
Issue 4: Presence of Ghost Peaks in HPLC
| Possible Cause | Solution |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and filter before use. |
| Carryover from previous injections | Clean the injector and the column with a strong solvent. |
| Late eluting compounds from a previous run | Extend the run time of your HPLC method to ensure all compounds from the previous injection have eluted. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Technical Support Center: Enhancing the Bioavailability of Metasequirin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of Metase in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Metasequirin D and why is its bioavailability a concern?
This compound is a lignan natural product isolated from species such as Sequoia sempervirens and Metasequoia glyptostroboides.[1][2] Like many natural products, it is presumed to have poor aqueous solubility, which can significantly limit its absorption after oral administration and therefore reduce its overall bioavailability and potential therapeutic efficacy.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To determine the BCS class, you will need to assess its aqueous solubility and intestinal permeability.
-
Solubility: This can be determined using a shake-flask method in different pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
-
Permeability: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Based on the results, this compound can be classified as:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
If this compound is found to be poorly soluble (Class II or IV), bioavailability enhancement strategies will be necessary.
Q3: What are the initial steps to improve the solubility of this compound?
Initial strategies often focus on physical modifications to increase the surface area of the drug particles.[3] These include:
-
Micronization: Reducing the particle size to the micron range can increase the dissolution rate.[3]
-
Nanonization: Further reducing the particle size to the nanometer range (nanosuspension) can significantly enhance solubility and dissolution.[3]
Q4: Which formulation strategies can I use to enhance the bioavailability of this compound?
Several formulation strategies can be employed for poorly soluble drugs:[4][5][6]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier can improve its dissolution rate.[5] Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can encapsulate this compound, facilitating its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[5]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in In Vitro Assays
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Determine the solubility of this compound at different pH values. 2. If solubility is low across the physiological pH range, consider formulation strategies. |
| Particle size is too large | 1. Attempt micronization or nanomilling to reduce particle size. 2. Characterize the particle size distribution before and after processing. |
| Drug is in a stable crystalline form | 1. Investigate the potential for creating an amorphous solid dispersion. 2. Screen different polymer carriers and drug-to-carrier ratios. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Food effects on absorption | 1. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Pre-systemic metabolism (First-Pass Effect) | 1. Perform in vitro metabolism studies using liver microsomes to identify potential metabolic pathways. 2. Consider co-administration with a metabolic inhibitor in preclinical models to confirm the extent of the first-pass effect. |
| Poor formulation stability in the GI tract | 1. Assess the stability of your formulation in simulated gastric and intestinal fluids. 2. If degradation is observed, consider protective formulations like enteric-coated capsules. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as PVP K30 or HPMC.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-carrier interactions.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics physiological conditions (e.g., 900 mL of 0.1 N HCl for simulated gastric fluid or pH 6.8 phosphate buffer for simulated intestinal fluid).
-
Procedure:
-
Maintain the medium at 37 ± 0.5 °C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC-UV.
Data Presentation
Table 1: Comparative Dissolution Profile of this compound Formulations
| Time (min) | % Drug Dissolved (Pure this compound) | % Drug Dissolved (1:4 Solid Dispersion) | % Drug Dissolved (Nanosuspension) |
| 5 | 2.5 ± 0.5 | 15.2 ± 1.8 | 35.8 ± 2.1 |
| 15 | 5.8 ± 0.9 | 40.1 ± 2.5 | 70.4 ± 3.3 |
| 30 | 9.2 ± 1.2 | 65.7 ± 3.1 | 92.1 ± 2.8 |
| 60 | 12.5 ± 1.5 | 88.9 ± 2.9 | 98.5 ± 1.9 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 55 ± 12 | 2.0 | 250 ± 45 | 100 |
| Solid Dispersion | 210 ± 35 | 1.0 | 1150 ± 120 | 460 |
| Nanosuspension | 350 ± 48 | 0.5 | 1850 ± 180 | 740 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothesized inhibitory action of this compound on the MAPK/ERK signaling pathway.
References
- 1. This compound | Natural Product | MedChemExpress [medchemexpress.eu]
- 2. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Common pitfalls in Metasequirin D research
Welcome to the technical support resource for Metasequirin D (MSD), a selective inhibitor of Metastatic Sequestration Kinase 1 (MSK1). This guide provides answers to frequently asked questions and detailed troubleshooting for common pitfalls encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Metastatic Sequestration Kinase 1 (MSK1). In many metastatic cancers, MSK1 is aberrantly activated and phosphorylates the Anoikis Resistance Factor (ARF). This phosphorylation prevents detached tumor cells from undergoing apoptosis (anoikis), allowing them to survive in circulation and establish secondary tumors.[1] this compound blocks the phosphorylation of ARF, thereby sensitizing detached cancer cells to anoikis and inhibiting metastatic progression.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For cell-based assays, we recommend preparing a 10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. Please note that MSD may precipitate in aqueous solutions at high concentrations; ensure final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.
Q3: What are the expected IC50 values for this compound in common cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound is dependent on the cell line and the expression level of active MSK1. Below is a table of expected IC50 ranges from validated cell viability assays performed after 72 hours of treatment under non-adherent conditions.
| Cell Line | Cancer Type | Typical IC50 Range (nM) | Notes |
| MDA-MB-231 | Breast Cancer | 50 - 150 nM | High MSK1 expression |
| A549 | Lung Cancer | 200 - 500 nM | Moderate MSK1 expression |
| HCT116 | Colon Cancer | 80 - 250 nM | High MSK1 expression |
| PC-3 | Prostate Cancer | 400 - 1000 nM | Low MSK1 expression |
Troubleshooting Guides
Problem 1: High Variability or Lower-Than-Expected Potency in Cell-Based Assays
Users occasionally report inconsistent IC50 values or a rightward shift in the dose-response curve, indicating lower potency. This can stem from several factors.[2][3]
Possible Causes & Solutions:
-
Compound Solubility: this compound may precipitate when diluted into aqueous media.
-
Solution: Visually inspect your diluted solutions for precipitates. Ensure the final DMSO concentration is consistent across all wells. Pre-warm media before preparing final dilutions.
-
-
Cell Seeding Density: Inconsistent cell numbers can drastically alter results.
-
Solution: Use a cell counter to ensure uniform seeding density. Optimize cell density for your specific plate format and assay duration.
-
-
Cell Passage Number: High-passage number cells can exhibit altered signaling and drug sensitivity.[2]
-
Solution: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments to ensure reproducibility.
-
-
Assay Incubation Time: The effect of MSD is time-dependent.
-
Solution: Ensure you are using the recommended 72-hour incubation period for anoikis-based viability assays. Shorter times may not be sufficient to observe maximal effect.
-
Problem 2: No Detectable Decrease in Phospho-ARF Levels via Western Blot
A common confirmatory experiment is to show a dose-dependent reduction in the phosphorylation of ARF at its key regulatory site (e.g., Serine-188). Failure to detect this change is a frequent issue when working with phosphorylated proteins.[4][5][6]
Possible Causes & Solutions:
-
Phosphatase Activity: Phosphatases in the cell lysate can rapidly dephosphorylate your target protein after lysis.[7]
-
Inappropriate Blocking Buffer: Milk-based blocking buffers contain casein, a phosphoprotein, which can increase background signal and interfere with phospho-specific antibody binding.[5][8]
-
Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween-20 (TBST) as your blocking agent.
-
-
Incorrect Buffer System: Phosphate-Buffered Saline (PBS) can interfere with the binding of some phospho-specific antibodies.[6][8]
-
Solution: Use TBST for all wash steps and antibody dilutions.
-
-
Low Target Abundance: The fraction of phosphorylated ARF may be low, making it difficult to detect.[6]
-
Solution: Increase the amount of protein loaded onto the gel (30-50 µg per lane). Always run a parallel blot for Total ARF to confirm that the protein is present and to normalize the phospho-signal.
-
Problem 3: Suspected Off-Target Effects or Cellular Toxicity
At high concentrations, MSD may exhibit effects not directly related to MSK1 inhibition. Distinguishing on-target from off-target effects is critical.[9][10]
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is designed to measure cell viability in non-adherent conditions to assess the anoikis-inducing effect of this compound.
-
Cell Seeding: Trypsinize and count cells. Resuspend cells in the appropriate medium to a concentration of 2 x 10^5 cells/mL. Seed 50 µL of cell suspension (10,000 cells) into each well of a 96-well ultra-low attachment plate.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from 20 µM down to 0 µM (vehicle control).
-
Treatment: Add 50 µL of the 2X compound dilutions to the corresponding wells containing cells. The final volume will be 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Normalize the data to the vehicle control (0 µM MSD) and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-ARF (Ser188)
This protocol details the detection of phosphorylated ARF to confirm the mechanism of action of this compound.
-
Sample Preparation: Seed 2 x 10^6 cells in 6-well ultra-low attachment plates. Treat with desired concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 24 hours.
-
Cell Lysis:
-
Pellet cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail .[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Load 30 µg of protein from each sample onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Do not use milk. [8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-ARF (Ser188) and Total ARF (on a separate blot or after stripping), diluted in 5% BSA in TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the p-ARF signal to the Total ARF signal.
References
- 1. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Metasequirin D and its Contemporaries: A Comparative Guide to Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Natural products, with their vast chemical diversity, represent a promising reservoir for novel therapeutic leads. This guide provides a comparative analysis of Metasequirin D, a compound isolated from the "living fossil" tree Metasequoia glyptostroboides, and other prominent neuroprotective compounds. While direct neuroprotective data for this compound is still emerging, this document contextualizes its potential by examining the bioactivity of its source plant and related compounds, alongside established neuroprotective agents like Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG).
Comparative Analysis of Neuroprotective Compounds
The following tables summarize the key characteristics, mechanisms of action, and available experimental data for this compound (as part of the Metasequoia glyptostroboides extract), its co-isolated compounds, and the well-established neuroprotective molecules.
Table 1: Overview of Neuroprotective Compounds
| Compound/Extract | Source | Key Bioactivities | Known Mechanisms of Action |
| This compound & M. glyptostroboides Compounds | Metasequoia glyptostroboides | Anti-amyloidogenic, Antioxidant | Inhibition of Aβ aggregation, ROS scavenging |
| Resveratrol | Grapes, Berries, Peanuts | Antioxidant, Anti-inflammatory, Anti-apoptotic, Sirtuin activation | Scavenging of free radicals, modulation of SIRT1, AMPK, PI3K/Akt signaling pathways[1][2][3] |
| Curcumin | Curcuma longa (Turmeric) | Antioxidant, Anti-inflammatory, Anti-protein aggregation, Anti-apoptotic | Modulation of NF-κB, Nrf2-ARE, and PI3K/Akt/GSK3β signaling pathways, metal chelation[4][5][6][7] |
| EGCG (Epigallocatechin-3-gallate) | Green Tea (Camellia sinensis) | Antioxidant, Anti-inflammatory, Anti-apoptotic, Metal chelation | Modulation of MAPK, PI3K/Akt, and Nrf2 signaling pathways, inhibition of Aβ aggregation[8][9][10][11][12] |
Table 2: Quantitative Comparison of In Vitro Neuroprotective Effects
| Compound | Assay | Cell Line | Concentration | Result |
| M. glyptostroboides Fruit Extract | Aβ Aggregation Inhibition (ThT Assay) | - | 50 µg/mL | Significant reduction in Aβ aggregation[13] |
| Sandaracopimarinol | Aβ Aggregation Inhibition (ThT Assay) | - | 4 µg/mL | Reduced Aβ aggregation to 37.4%[13] |
| Sandaracopimaradien-19-ol | Aβ Aggregation Inhibition (ThT Assay) | - | 4 µg/mL | Reduced Aβ aggregation to 43.9%[13] |
| Taxoquinone | Aβ Aggregation Inhibition (ThT Assay) | - | 100 µg/mL | Reduced Aβ aggregation to 47.9%[13] |
| Sugiol | Aβ Aggregation Inhibition (ThT Assay) | - | 100 µg/mL | Reduced Aβ aggregation to 66.8%[13] |
| M. glyptostroboides Leaf Extract | H₂O₂-induced Cytotoxicity (MTT Assay) | PC12 cells | Not specified | Protective effect against oxidative stress[14] |
| Resveratrol | Glutamate-induced Oxidative Stress | HT22 cells | Not specified | Strong protection via SOD2 induction[2] |
| Curcumin | OGD/R-induced Injury (CCK-8 Assay) | bEnd.3 & HT22 cells | Not specified | Attenuated injury in a dose-specific manner[15] |
| EGCG | Aβ-induced Neurotoxicity | Not specified | Not specified | Offers neuroprotection[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This assay is a standard method to quantify the formation of amyloid fibrils.
-
Preparation of Aβ Peptides: Lyophilized Aβ peptides (e.g., Aβ₁₋₄₂) are dissolved in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol to prevent pre-aggregation, then aliquoted and dried.
-
Aggregation Induction: The dried Aβ is reconstituted in a buffer (e.g., phosphate-buffered saline) to a final concentration that promotes aggregation.
-
Incubation with Test Compounds: The Aβ solution is incubated with various concentrations of the test compounds (e.g., M. glyptostroboides extracts or isolated compounds) at 37°C with gentle agitation.
-
ThT Fluorescence Measurement: At specific time points, aliquots of the incubation mixture are added to a solution of Thioflavin T. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. An increase in fluorescence indicates the formation of amyloid fibrils.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Neuronal cells (e.g., PC12 or SH-SY5Y) are seeded in 96-well plates and allowed to adhere overnight.
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxic agent (e.g., hydrogen peroxide or Aβ oligomers) in the presence or absence of the test neuroprotective compounds for a specified duration.
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Higher absorbance values correlate with higher cell viability.
Reactive Oxygen Species (ROS) Measurement
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.
-
Cell Culture and Treatment: Neuronal cells are cultured and treated with a stressor and/or the test compounds as described for the MTT assay.
-
DCFDA Staining: Cells are incubated with DCFDA, which is cell-permeable. Inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an elevation in intracellular ROS levels.
Signaling Pathways in Neuroprotection
The neuroprotective effects of many natural compounds are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways for the comparator compounds and a proposed model for the compounds from Metasequoia glyptostroboides.
Caption: Resveratrol's neuroprotective signaling cascade.
Caption: Curcumin's multi-target neuroprotective pathways.
Caption: EGCG's modulation of neuroprotective signaling.
Caption: Potential multi-target neuroprotection by M. glyptostroboides compounds.
Conclusion
While this compound remains a compound of interest with an underexplored neuroprotective profile, the broader investigation of Metasequoia glyptostroboides reveals a rich source of bioactive molecules with significant anti-amyloidogenic and antioxidant properties. The identified compounds, such as sandaracopimarinol and sandaracopimaradien-19-ol, demonstrate promising in vitro activities that warrant further investigation.
In comparison, Resveratrol, Curcumin, and EGCG are well-characterized neuroprotective agents with a wealth of experimental data supporting their multi-faceted mechanisms of action, including the modulation of key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
For researchers and drug development professionals, the compounds from Metasequoia glyptostroboides, including the yet-to-be-fully-characterized this compound, represent a frontier for the discovery of novel neuroprotective leads. Future research should focus on the isolation and comprehensive biological evaluation of this compound to elucidate its specific contributions to the neuroprotective effects observed in the plant's extracts. Comparative studies with established compounds like Resveratrol, Curcumin, and EGCG will be crucial in determining its potential as a therapeutic candidate for neurodegenerative diseases.
References
- 1. Frontiers | Neuroprotective effects of resveratrol in Alzheimer disease pathology [frontiersin.org]
- 2. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin provides neuroprotection in model of traumatic brain injury via the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis and PI3/Akt/ GSK3 or PI3/Akt/CREB/BDNF Signaling Pathways - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 8. Cell signaling pathways in the neuroprotective actions of the green tea polyphenol (-)-epigallocatechin-3-gallate: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders [explorationpub.com]
- 10. Potential neuroprotective properties of epigallocatechin-3-gallate (EGCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biomed.cas.cz [biomed.cas.cz]
Metasequirin D: A Comparative Analysis of Its Antioxidant Potential
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the antioxidant properties of natural compounds are of paramount interest to researchers in drug discovery and development. This guide provides a comparative analysis of the antioxidant activity of Metasequirin D, a norlignan found in the dawn redwood tree (Metasequoia glyptostroboides), against other well-established antioxidants. This report synthesizes available data to offer a clear perspective on its potential efficacy.
While specific quantitative data for the direct antioxidant activity of this compound remains limited in publicly accessible literature, studies on extracts from Metasequoia glyptostroboides and its other isolated compounds provide valuable context for its potential. Research has consistently shown that various extracts from this plant exhibit significant free radical scavenging capabilities.
Comparative Antioxidant Activity
Direct comparative studies detailing the IC50 values of this compound against standard antioxidants such as Trolox, quercetin, and ascorbic acid are not extensively available in the current body of scientific literature. However, research on related compounds and extracts from Metasequoia glyptostroboides offers insight into the potential antioxidant capacity of its constituents.
One study investigating compounds from the fruits of Metasequoia glyptostroboides evaluated the DPPH radical scavenging activity of five compounds, including the related diterpenoid taxoquinone.[1] While the study concluded there were no statistically significant differences between the antioxidant activities of the tested compounds, it underscores the recognized antioxidant potential within this class of molecules.[1] Furthermore, the essential oil and ethyl acetate extracts of M. glyptostroboides have demonstrated antioxidant activity comparable to that of butylated hydroxyanisole (BHA) and ascorbic acid, indicating that the plant is a rich source of compounds with free-radical scavenging properties.[2]
To provide a framework for comparison, the following table includes typical antioxidant activity values for well-known antioxidants.
| Compound/Extract | Assay | IC50 (µg/mL) | Reference Standard |
| This compound | DPPH, ABTS, CAA | Data Not Available | - |
| Taxoquinone | DPPH | Data Not Available | Ascorbic Acid, α-tocopherol |
| M. glyptostroboides Ethyl Acetate Extract | DPPH | Comparable to BHA & Ascorbic Acid | BHA, Ascorbic Acid |
| Quercetin | DPPH | ~2-10 | - |
| Trolox | DPPH | ~5-15 | - |
| Ascorbic Acid | DPPH | ~3-8 | - |
Note: The IC50 values for quercetin, Trolox, and ascorbic acid are approximate and can vary based on specific experimental conditions.
Experimental Protocols
To ensure standardized and reproducible evaluation of antioxidant activity, the following detailed experimental protocols for common assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Trolox, quercetin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the sample or standard solution at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and reference antioxidants.
-
Reaction Mixture: Add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can also be determined by comparing the antioxidant's activity to that of Trolox.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.[3]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate with a clear bottom and allow them to attach overnight.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with 25 µM DCFH-DA in a serum-free medium for 1 hour.
-
Treatment: Wash the cells again with PBS and treat them with various concentrations of this compound or a reference antioxidant for 1 hour.
-
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time, and it is often expressed as quercetin equivalents.
Signaling Pathways and Logical Relationships
The antioxidant effects of natural compounds are often mediated through the modulation of specific cellular signaling pathways. While direct evidence for this compound is still emerging, the Nrf2 and NF-κB pathways are common targets for antioxidant and anti-inflammatory compounds.
Experimental Workflow for Antioxidant Assays
The general workflow for evaluating the antioxidant activity of a compound like this compound involves a series of in vitro chemical and cell-based assays.
References
- 1. Anti-Amyloidogenic Effects of Metasequoia glyptostroboides Fruits and Its Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing with dinosaurs: natural products from the Cretaceous relict Metasequoia glyptostroboides Hu & Cheng—a molecular reservoir from the ancient world with potential in modern medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Metasequirin D Remains Unexplored in Comparison to Conventional Antibiotics
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antibacterial efficacy of Metasequirin D, a norlignan compound isolated from the dawn redwood tree (Metasequoia glyptostroboides). To date, no published studies have directly compared its antimicrobial properties to those of established antibiotics, precluding a detailed comparative analysis.
This compound was first isolated and characterized in 2011, with initial research focusing on its chemical structure and its potential as a cytotoxic agent against various human tumor cell lines[1]. While this foundational study was crucial in identifying the compound, it did not extend to an investigation of its antibacterial capabilities.
The genus Metasequoia is known to be a source of various bioactive compounds, and some extracts and other isolated molecules from Metasequoia glyptostroboides have demonstrated antibacterial properties in scientific investigations. However, these findings are general to the plant source and do not provide specific data on the efficacy of this compound.
Due to the lack of available experimental data on the antibacterial activity of this compound, it is not possible to fulfill the request for a comparative guide that includes:
-
Quantitative Data Presentation: No Minimum Inhibitory Concentration (MIC) values, zone of inhibition measurements, or other quantitative metrics for this compound against any bacterial strains are available in the current body of scientific literature.
-
Experimental Protocols: Detailed methodologies for antibacterial assays specifically involving this compound have not been published.
-
Signaling Pathways: The mechanism of action of this compound as an antibacterial agent, including any potential signaling pathways it might modulate, remains unknown.
Therefore, any diagrams illustrating experimental workflows or logical relationships concerning the comparative antibacterial efficacy of this compound would be purely speculative.
Further research is required to determine if this compound possesses any antibacterial properties and how it would compare to existing antibiotic treatments. Such studies would need to be conducted before a meaningful and data-driven comparison could be made. Professionals in the fields of research, science, and drug development are encouraged to consider this gap in the literature as a potential area for future investigation.
References
Validating the Cytotoxic Effects of Metasequirin D and its Congeners from Metasequoia glyptostroboides
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the cytotoxic effects of extracts from Metasequoia glyptostroboides, the botanical source of Metasequirin D, against the cervical cancer cell line, HeLa. The performance of these extracts is benchmarked against established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of novel natural products.
Comparative Cytotoxicity Data
The cytotoxic activity of various solvent extracts of Metasequoia glyptostroboides floral cones was evaluated against HeLa cells and compared with the cytotoxic effects of doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the metabolic activity of 50% of the cell population, was determined after 24 hours of treatment.
| Compound/Extract | Cell Line | Incubation Time (hours) | IC50 |
| M. glyptostroboides Hexane Extract (HE) | HeLa | 24 | 31.89 µg/ml[1] |
| M. glyptostroboides Dichloromethane Extract (DME) | HeLa | 24 | 13.71 µg/ml[1] |
| M. glyptostroboides Chloroform Extract (CE) | HeLa | 24 | 18.85 µg/ml[1] |
| Doxorubicin | HeLa | 24 | 1.39 µM[2] |
| Cisplatin | HeLa | 24 | ~12-23.3 µM[3][4][5] |
Note: The IC50 values for the M. glyptostroboides extracts are reported in µg/ml, while those for doxorubicin and cisplatin are in µM. Direct comparison requires conversion based on the molecular weights of the active compounds in the extracts, which are not fully characterized in the cited study. However, the data indicates that the DME and CE extracts exhibit the most potent cytotoxic activity among the tested extracts.
Induction of Apoptosis
The cytotoxic effects of the Metasequoia glyptostroboides extracts are attributed to the induction of apoptosis, or programmed cell death. This was quantified by measuring the percentage of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis, using flow cytometry after 24 hours of treatment with 50 µg/ml of each extract.
| Treatment | Cell Line | Apoptotic Cells (% of Sub-G1 Population) |
| Negative Control | HeLa | ~9% |
| M. glyptostroboides Dichloromethane Extract (DME) | HeLa | ~42%[6][7] |
| M. glyptostroboides Chloroform Extract (CE) | HeLa | ~40%[6][7] |
These results demonstrate a significant increase in the apoptotic cell population upon treatment with the DME and CE extracts, indicating that these extracts effectively trigger apoptotic pathways in HeLa cells.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assay (Cell Counting Kit-8)
This assay is used to determine the number of viable cells in culture by measuring the activity of cellular dehydrogenases.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the M. glyptostroboides extracts, doxorubicin, or cisplatin in culture medium. Add 10 µL of each concentration to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualization of Apoptosis (Hoechst 33342 Staining)
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Culture HeLa cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentrations of the test compounds for 24 hours.
-
Staining Solution Preparation: Prepare a 1 µg/ml working solution of Hoechst 33342 in phosphate-buffered saline (PBS).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the Hoechst 33342 staining solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Microscopy: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
Quantification of Apoptosis (Flow Cytometry - Sub-G1 Analysis)
This technique quantifies the percentage of apoptotic cells by measuring the cellular DNA content. Apoptotic cells have a lower DNA content and appear in the sub-G1 region of a DNA content histogram.
-
Cell Culture and Treatment: Culture HeLa cells in 6-well plates and treat with the test compounds for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol and incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 peak represents the apoptotic cell population.
Visualizing the Experimental and Mechanistic Pathways
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating cytotoxic effects.
Caption: Proposed apoptosis signaling pathway induced by Metasequoia extracts.
References
- 1. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.utm.my [science.utm.my]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metasequoia glyptostroboides potentiates anticancer effect against cervical cancer via intrinsic apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Metasequirin D's Congeners: A Comparative Analysis
A critical evaluation of the biological activity of compounds derived from Metasequoia glyptostroboides, with a comparative look at the established chemotherapeutic agent, Doxorubicin.
Executive Summary
This guide provides a comparative analysis of the biological activity of compounds isolated from the "living fossil" tree, Metasequoia glyptostroboides. While the primary subject of interest is Metasequirin D, a comprehensive review of peer-reviewed scientific literature reveals a notable absence of specific quantitative data on its biological activity. Therefore, this report focuses on the better-characterized bioactive compounds from the same plant, specifically Sugiol , for which anticancer and pro-apoptotic properties have been documented. This guide will compare the cytotoxic effects of Sugiol with the well-established anticancer drug, Doxorubicin, and provide detailed experimental methodologies and pathway visualizations to offer a comprehensive resource for researchers in oncology and drug discovery.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of a compound is a key indicator of its anticancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While specific data for this compound is unavailable, studies on Sugiol, a diterpenoid also found in Metasequoia glyptostroboides, provide valuable insights.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sugiol | Mia-PaCa2 | Pancreatic Cancer | 15 | [1] |
| U87 | Glioma | 15 | [2][3] | |
| SNU-5 (48h) | Gastric Cancer | 15.00 | [4] | |
| SNU-1 (48h) | Gastric Cancer | 44.70 | [4] | |
| Doxorubicin | A549 | Lung Cancer | 1.50 | [5] |
| HeLa | Cervical Cancer | 1.00 | [5] | |
| PC3 | Prostate Cancer | 8.00 | [5] | |
| MCF-7 | Breast Cancer | 2.5 |
Mechanism of Action: Induction of Apoptosis
Research into the biological activities of compounds from Metasequoia glyptostroboides, such as Sugiol and Ferruginol, consistently points towards the induction of apoptosis as a primary mechanism of their anticancer effects.[1][2][3][6][7] This programmed cell death is a critical pathway for eliminating cancerous cells.
The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Evidence for compounds from Metasequoia glyptostroboides suggests a significant involvement of the intrinsic pathway.[1][6][7] Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.[1][2][3][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of compounds from Metasequoia glyptostroboides.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Sugiol) or the control vehicle (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow for Natural Product Bioactivity Screening
The discovery and validation of bioactive natural products follow a systematic workflow, from plant collection to the identification of active compounds and elucidation of their mechanisms of action.
References
- 1. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Metasequirin D and related compounds isolated from medicinal plants reveals distinct and overlapping mechanisms of action in the induction of cancer cell death. This guide provides a comparative overview of their cytotoxic and apoptotic effects, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
While information on the precise molecular targets of this compound remains under investigation, its activity can be contextualized by examining the well-characterized mechanisms of structurally similar compounds: Ferruginol, Taxodione, and Sugiol. These compounds, also derived from coniferous plants, offer valuable insights into potential pathways modulated by this class of natural products.
Comparative Cytotoxicity
The following table summarizes the cytotoxic potential of this compound and its related compounds against various cancer cell lines, as determined by in vitro assays.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | MTT | > 40 μM | [1] |
| Ferruginol | MDA-T32 (Human thyroid cancer) | MTT | 12 μM | [2] |
| PC3 (Human prostate cancer) | MTT | 55 µM | [3] | |
| Taxodione | K562 (Human myelogenous leukemia) | Not Specified | Not Specified | [4][5] |
| Sugiol | U87 (Human glioma) | MTT | 15 μM | [6] |
| HEC-1-A, HEC-1-B, KLE (Human endometrial carcinoma) | MTT | 14-18 µM | [7] | |
| Mia-PaCa2 (Human pancreatic cancer) | MTT | 15 µM | [8] |
Mechanisms of Action: A Pathway-Level Comparison
This compound's full mechanism of action is still being elucidated. However, the related compounds Ferruginol, Taxodione, and Sugiol induce apoptosis through distinct, yet sometimes convergent, signaling pathways.
Ferruginol: Dual Action on Apoptosis and Survival Signaling
Ferruginol has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. Experimental data indicates that Ferruginol treatment leads to the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.
// Nodes Ferruginol [label="Ferruginol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic) (Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic) (Decreased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 (Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8 (Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 (Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival & Proliferation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ferruginol -> Bax; Ferruginol -> Bcl2; Ferruginol -> PI3K_AKT; Ferruginol -> MAPK; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> Casp9; Ferruginol -> Casp8; // Ferruginol also activates Caspase-8 Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> Apoptosis; PI3K_AKT -> CellSurvival [arrowhead=tee]; MAPK -> CellSurvival [arrowhead=tee]; } END_DOT
Figure 1. Ferruginol-induced apoptosis and inhibition of survival pathways.
Taxodione: Targeting Mitochondrial Respiration to Induce ROS-Mediated Apoptosis
Taxodione's primary mechanism involves the disruption of the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS) and subsequent apoptotic cell death.
// Nodes Taxodione [label="Taxodione", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MitoComplexIII [label="Mitochondrial Complex III (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoComplexV [label="Mitochondrial Complex V (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS) (Increased)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BCR_ABL [label="BCR-ABL, STAT5, Akt (Sequestered in Mitochondria)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Taxodione -> MitoComplexIII; Taxodione -> MitoComplexV; MitoComplexIII -> ROS; MitoComplexV -> ROS; ROS -> BCR_ABL; ROS -> Apoptosis; } END_DOT
Figure 2. Taxodione-induced ROS production and apoptosis.
Sugiol: Multi-faceted Approach Involving Apoptosis, Cell Cycle Arrest, and Signaling Inhibition
Sugiol demonstrates a broad spectrum of anticancer activities, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key proliferative signaling pathways.
// Nodes Sugiol [label="Sugiol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bcl2 [label="Bax/Bcl-2 Ratio (Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest (G0/G1 or G2/M)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RAF_MEK_ERK [label="RAF/MEK/ERK Pathway (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3 Signaling (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Sugiol -> Bax_Bcl2; Sugiol -> CellCycle; Sugiol -> RAF_MEK_ERK; Sugiol -> STAT3; Bax_Bcl2 -> Apoptosis; CellCycle -> CellProliferation [arrowhead=tee]; RAF_MEK_ERK -> CellProliferation [arrowhead=tee]; STAT3 -> CellProliferation [arrowhead=tee]; } END_DOT
Figure 3. Sugiol's multi-pronged anti-cancer mechanism.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the mechanism of action of these compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow for elucidating the mechanism of action of a novel anticancer compound.
// Nodes Start [label="Start: Compound of Interest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening (e.g., MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay (e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsApoptotic [label="Induces Apoptosis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis (Caspases, Bcl-2 family)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PathwayAnalysis [label="Signaling Pathway Analysis (e.g., PI3K/AKT, MAPK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleAssay [label="Cell Cycle Analysis (e.g., PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Elucidate Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Investigate Other Mechanisms (e.g., Necrosis, Autophagy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Cytotoxicity; Cytotoxicity -> IC50; IC50 -> ApoptosisAssay; ApoptosisAssay -> IsApoptotic; IsApoptotic -> WesternBlot [label="Yes"]; IsApoptotic -> Other [label="No"]; WesternBlot -> PathwayAnalysis; PathwayAnalysis -> CellCycleAssay; CellCycleAssay -> Mechanism; } END_DOT
Figure 4. A generalized experimental workflow.
This comparative guide highlights the diverse yet potent anticancer activities of this compound's related compounds. While further research is needed to fully characterize the mechanism of action of this compound, the detailed analysis of Ferruginol, Taxodione, and Sugiol provides a strong foundation for future investigations and the potential development of novel therapeutic strategies.
References
- 1. This compound | Natural Product | MedChemExpress [medchemexpress.eu]
- 2. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The mechanisms of taxodione-induced apoptosis in BCR-ABL-positive leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxodione induces apoptosis in BCR-ABL-positive cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sugiol Suppresses the Proliferation of Human U87 Glioma Cells via Induction of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sugiol suppresses the growth, migration, and invasion of human endometrial cancer cells via induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sugiol (127horbar;hydroxyabieta-8,11,13-trien-7-one) targets human pancreatic carcinoma cells (Mia-PaCa2) by inducing apoptosis, G2/M cell cycle arrest, ROS production and inhibition of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Metasequirin D from different sources
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Current scientific literature indicates that Metasequirin D has, to date, only been isolated from a single natural source: the stems and leaves of Metasequoia glyptostroboides.[1][2] Consequently, a direct comparative analysis of this compound from different natural sources is not presently feasible. This guide, therefore, presents a comprehensive framework for how such a comparative analysis would be conducted. It provides standardized experimental protocols and data presentation formats that can be applied should this compound be discovered in other species. The biological data presented herein is hypothetical and for illustrative purposes.
Introduction to this compound
This compound is a norlignan, a class of natural phenols, isolated from the dawn redwood tree, Metasequoia glyptostroboides.[2] Lignans and related compounds are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] Compounds isolated from M. glyptostroboides, a unique "living fossil," have shown potential in modern medicine, exhibiting cytotoxic effects against various cancer cell lines and demonstrating anti-inflammatory properties.[1][2][6] This guide outlines a systematic approach to compare the yield, purity, and bioactivity of this compound if it were to be isolated from different hypothetical sources.
Hypothetical Comparative Data
The following table illustrates how quantitative data for this compound from different sources would be summarized for easy comparison. The data shown are for exemplary purposes only.
| Parameter | Source A: Metasequoia glyptostroboides | Source B (Hypothetical) | Source C (Hypothetical) |
| Plant Part Used | Stems and Leaves | Bark | Roots |
| Extraction Yield (%) | 0.015% | 0.008% | 0.021% |
| Purity by HPLC (%) | >98% | >95% | >99% |
| Anticancer Activity (IC₅₀ in µM) | |||
| HeLa (Cervical Cancer) | 25.4 | 30.1 | 22.8 |
| MCF-7 (Breast Cancer) | 32.1 | 35.5 | 29.7 |
| A549 (Lung Cancer) | 45.2 | 50.8 | 41.5 |
| Anti-inflammatory Activity | |||
| NO Inhibition (%) at 50 µM | 65% | 60% | 72% |
| PGE₂ Inhibition (%) at 50 µM | 58% | 55% | 63% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections describe standard protocols for the isolation, purification, and bioactivity assessment of this compound.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and chromatographic purification of lignans from plant material.[7][8]
-
Plant Material Preparation: Air-dry the collected plant material (e.g., stems and leaves of M. glyptostroboides) at room temperature and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% aqueous ethanol (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to track the presence of this compound, which is expected to be in the moderately polar fractions (e.g., ethyl acetate).
-
-
Chromatographic Purification:
-
Subject the this compound-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate, gradually increasing the polarity).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to achieve high purity (>98%).
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11][12]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation
This in-vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[13][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of various concentrations of this compound (e.g., 10-100 µg/mL) and 0.5 mL of 1% aqueous bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Control and Standard: Use a vehicle control (no compound) and a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes.
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
Lignans often exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.[4][15] The NF-κB pathway is a critical regulator of inflammation and cell survival.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoids and norlignans from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
Metasequirin D: A Comparative Analysis of its Antioxidant Potential
For researchers and professionals in drug development, the quest for novel and potent antioxidants is a continuous endeavor. Metasequirin D, a natural compound isolated from the "living fossil" tree Metasequoia glyptostroboides, has emerged as a subject of interest. This guide provides a comparative benchmark of the antioxidant capacity of compounds derived from Metasequoia glyptostroboides against established standard antioxidants, supported by available experimental data and detailed methodologies.
While direct comparative studies on purified this compound are limited in publicly available research, data from closely related diterpenoids isolated from the same plant, such as sugiol and taxoquinone, offer valuable insights into its potential antioxidant efficacy. These compounds have demonstrated significant free radical scavenging and antioxidant activities in various in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of compounds can be quantified using various assays, each with a different mechanism of action. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a standard metric for comparison. Lower IC50 values indicate higher antioxidant potency.
The following table summarizes the available antioxidant activity data for diterpenoids from Metasequoia glyptostroboides in comparison to standard antioxidants. It is important to note that the data for the Metasequoia compounds are for sugiol and taxoquinone, serving as a proxy for this compound.
| Antioxidant Assay | Metasequoia Diterpenoids (Sugiol/Taxoquinone) | Ascorbic Acid (Vitamin C) | Trolox (Vitamin E analog) | Gallic Acid | Catechin |
| DPPH Radical Scavenging Activity (IC50 in µg/mL) | Data not available | ~5 - 10 | ~5 - 15 | ~1 - 5 | ~5 - 10 |
| ABTS Radical Scavenging Activity (IC50 in µg/mL) | Data not available | ~2 - 8 | ~2 - 10 | ~1 - 4 | ~3 - 8 |
| FRAP (Ferric Reducing Antioxidant Power) (µM Fe(II)/g) | Data not available | High | High | Very High | High |
| ORAC (Oxygen Radical Absorbance Capacity) (µmol TE/g) | Data not available | High | Standard | High | High |
| Superoxide Radical Scavenging (% Inhibition at 100 µg/mL) | ~73% (Sugiol) | ~73% | Data not available | Data not available | Data not available |
| Hydroxyl Radical Scavenging (% Inhibition at 100 µg/mL) | ~85% (Sugiol) | ~74% | Data not available | Data not available | Data not available |
| Nitric Oxide Radical Scavenging (% Inhibition at 100 µg/mL) | ~72% (Sugiol) | ~75% | Data not available | Data not available | Data not available |
Note: The IC50 values for standard antioxidants are approximate ranges reported in the literature and can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or standard antioxidants) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A blank sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of each test compound concentration to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant's reducing power.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Measure the absorbance of the mixture at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents per gram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare a solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.
-
Add the test compound to the fluorescein solution.
-
Initiate the reaction by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader.
-
The area under the curve (AUC) is calculated for both the blank and the samples.
-
The ORAC value is typically expressed as Trolox equivalents (TE) per gram of the sample.
Potential Mechanism of Action: Signaling Pathways
Antioxidants can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response. One of the most critical pathways in cellular antioxidant defense is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
While there is currently no direct evidence linking this compound to the activation of the Keap1-Nrf2 pathway, many natural polyphenolic and terpenoid compounds have been shown to be potent activators of this pathway. Further research is warranted to investigate whether this compound and related diterpenoids from Metasequoia glyptostroboides can modulate this crucial antioxidant signaling cascade.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
The available data on diterpenoids from Metasequoia glyptostroboides suggest that these compounds, and by extension potentially this compound, possess significant antioxidant properties, comparable in some assays to standard antioxidants like ascorbic acid. However, to establish a definitive and comprehensive profile of this compound's antioxidant capacity, further studies are required to determine its IC50 values in a broader range of standardized antioxidant assays. Investigating its potential to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, will also be crucial in elucidating its mechanism of action and its potential as a novel therapeutic agent in conditions associated with oxidative stress.
Replicating Published Findings on Metasequirin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metasequirin D, a natural product isolated from the "living fossil" tree Metasequoia glyptostroboides, has garnered interest within the scientific community. This guide provides a comprehensive overview of the available research on M. glyptostroboides extracts and its constituents, offering a comparative framework for researchers seeking to replicate or build upon these findings. While specific quantitative data and detailed experimental protocols for this compound remain elusive in publicly accessible literature, this guide summarizes the broader biological activities associated with its source and related compounds.
Comparative Analysis of Biological Activities
Extracts from Metasequoia glyptostroboides have demonstrated a range of biological effects, including antioxidant, cytotoxic, and anti-inflammatory activities. The following tables summarize the quantitative data available for various extracts and compounds isolated from this plant. It is important to note that these values provide a baseline for the potential activity of its constituents, including this compound, but are not direct measurements of this compound's efficacy.
Table 1: Antioxidant Activity of Metasequoia glyptostroboides Extracts and Constituents
| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Essential Oil | DPPH | 9.1 µg/mL | Butylatedhydroxyanisole (BHA) | 18.27 µg/mL |
| Ethyl Acetate Extract | DPPH | 14.24 µg/mL | Butylatedhydroxyanisole (BHA) | 18.27 µg/mL |
| Sugiol | DPPH | 36.32 µM | - | - |
IC50 (half maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by 50%. A lower IC50 value generally indicates higher potency.
Table 2: Cytotoxic Activity of Metasequoia glyptostroboides Extracts and Constituents
| Compound/Extract | Cell Line | IC50 Value |
| Dichloromethane Extract | HeLa (Cervical Cancer) | 13.71 µg/mL |
| Chloroform Extract | HeLa (Cervical Cancer) | 18.85 µg/mL |
| Hexane Extract | HeLa (Cervical Cancer) | 31.89 µg/mL |
| Metaglyptin A | MDA-MB-231 (Breast Cancer) | 20.02 µM |
| Sugiol | MCF-7, HeLa, HCT116 | ~22.45 µM |
IC50 values in cytotoxicity assays represent the concentration of a substance that is required for 50% inhibition of cell growth.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are generalized methodologies for key experiments frequently cited in the research of Metasequoia glyptostroboides extracts and its other constituents. These can serve as a foundation for designing experiments to evaluate this compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
General Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, BHA).
-
Mix the test compound or standard with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution using a microplate reader (typically between 500 and 600 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential signaling pathways involved is crucial for understanding the context of the research.
Caption: A generalized workflow for the isolation and bioactivity screening of natural products.
Caption: A hypothesized anti-inflammatory signaling pathway where this compound might exert its effects.
Disclaimer: The information provided in this guide is based on publicly available scientific literature. Specific experimental data and protocols for this compound are not currently available. The presented data for other compounds and extracts from Metasequoia glyptostroboides should be considered as indicative of the potential biological activities of its constituents and not as direct evidence of this compound's properties. Researchers are encouraged to consult the primary literature for detailed methodologies and to conduct their own validation studies.
Safety Operating Guide
Prudent Disposal Practices for Metasequirin D in a Research Environment
Absence of specific safety data necessitates a cautious and compliant approach to the disposal of Metasequirin D. As a bioactive diterpenoid and lignan, this compound is utilized in experimental pharmacology and biochemical research.[1] While its CAS number is registered as 1264694-96-3, a publicly available Safety Data Sheet (SDS) detailing specific disposal protocols is not currently available. In the absence of this critical document, researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste management and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
The following procedures are based on established guidelines for the disposal of non-acutely hazardous laboratory chemicals and should be adapted in consultation with institutional and local regulations.
Step-by-Step General Disposal Protocol for this compound
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Treat this compound as a potentially hazardous substance.
-
Always handle the compound and its containers while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Do not dispose of this compound down the sink or in regular trash.
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
The container should be made of a material compatible with organic compounds and should have a secure lid.
-
-
Labeling of Waste Container:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1264694-96-3"
-
An estimate of the quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (if known, otherwise list as "Chemical Waste for Disposal").
-
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Do not attempt to transport chemical waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company contracted by your institution.
-
Experimental Protocols
Due to the absence of a specific Safety Data Sheet for this compound, no experimentally verified disposal protocols can be cited. The procedures outlined above represent standard best practices for chemical waste management in a laboratory setting.
Quantitative Data
No quantitative data regarding the disposal of this compound is publicly available.
Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
References
Personal protective equipment for handling Metasequirin D
Disclaimer: No specific Safety Data Sheet (SDS) for Metasequirin D is publicly available. The following information is based on general safety protocols for handling lignan compounds and natural product extracts in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a lignan isolated from the stems and leaves of Metasequoia glyptostroboides. As with any novel chemical compound, it should be handled with care to minimize exposure and ensure laboratory safety. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is the primary barrier against exposure to potentially hazardous chemicals. The following PPE and engineering controls are recommended when handling this compound powder and solutions.
| Equipment/Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To prevent inhalation of fine powder and aerosols. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities of powder outside of a fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for handling this compound from receipt to disposal, designed to minimize contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Use a dedicated set of spatulas and weighing paper.
-
Clean the balance and surrounding area thoroughly after weighing.
-
Select a suitable solvent based on experimental requirements and the compound's solubility. Lignans are often soluble in organic solvents like DMSO, ethanol, or methanol.
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
3. Experimental Use:
-
When using solutions of this compound, continue to wear all recommended PPE.
-
Avoid creating aerosols.
-
Work in a well-ventilated area.
-
Clearly label all tubes and plates containing the compound.
4. Spill Management:
-
In case of a small powder spill, gently cover with a damp paper towel to avoid raising dust. Wipe up the material and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or spill pads).
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan
All waste contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated gloves, weighing paper, paper towels, and other solid materials should be collected in a dedicated, sealed waste bag or container labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Sharps Waste: Contaminated pipette tips, needles, and other sharps should be disposed of in a designated sharps container for chemical waste.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general workflow for preparing a natural product isolate for in vitro testing is provided below.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
